molecular formula C8H4F3IN2 B1614060 3-Iodo-4-(trifluoromethyl)-1H-indazole CAS No. 1000341-14-9

3-Iodo-4-(trifluoromethyl)-1H-indazole

Cat. No.: B1614060
CAS No.: 1000341-14-9
M. Wt: 312.03 g/mol
InChI Key: UZNAFBYLDZTQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(trifluoromethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H4F3IN2 and its molecular weight is 312.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNAFBYLDZTQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646704
Record name 3-Iodo-4-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-14-9
Record name 3-Iodo-4-(trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of 3-Iodo-4-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, structural nuances, and synthetic utility of 3-Iodo-4-(trifluoromethyl)-1H-indazole . It is designed for medicinal chemists and process scientists optimizing the use of this scaffold in drug discovery.[1]

CAS No: 1000341-14-9 Molecular Formula: C


H

F

IN

Molecular Weight: 312.03 g/mol [1][2]

Part 1: Executive Summary & Structural Logic

In the landscape of kinase inhibitor design, this compound represents a "high-value, high-challenge" building block. Its value lies in the Trifluoromethyl (CF


)  group at the C4 position, which imparts metabolic stability and lipophilicity while electronically modulating the indazole core.[3] However, its challenge is the Steric-Electronic Conflict  at the C3-C4 interface.
The "Crowded Bay" Effect

Unlike typical 3-iodoindazoles, this molecule features a significant steric clash between the bulky Iodine atom at C3 and the Trifluoromethyl group at C4. Although separated by the C3a bridgehead, the spatial proximity (1,3-relationship across the fused ring) creates a "crowded bay" region.[3]

  • Impact on Synthesis: Iodination of the 4-CF

    
     precursor is kinetically slower than unsubstituted indazoles due to steric hindrance.[1]
    
  • Impact on Reactivity: Palladium-catalyzed cross-couplings (Suzuki/Sonogashira) at C3 require specialized ligands to overcome the steric barrier presented by the C4-CF

    
     group.[1]
    

Part 2: Physicochemical Profile[1][4]

PropertyValueTechnical Context
Appearance Off-white to pale yellow solidSensitive to light; iodine liberation can darken color over time.[1]
Melting Point 165–167 °C (Predicted)High lattice energy due to dipole stacking.[1][3]
pKa (NH) ~12.5 (Estimated)The electron-withdrawing CF

and I groups increase N-H acidity relative to unsubstituted indazole (pKa ~13.8).[3]
LogP 3.26Highly lipophilic; requires polar aprotic solvents (DMF, DMSO) for reactions.[3]
Solubility DMSO, DMF, CH

Cl

, THF
Poor solubility in water and non-polar alkanes (Hexanes).[3]
H-Bond Donors 1 (N1-H)The N1-H is the primary site for deprotonation.[1]

Part 3: Synthetic Protocol (C3-Iodination)

Objective: Selective introduction of Iodine at C3 while avoiding N-iodination or over-iodination.

Reaction Logic

Direct iodination of 4-(trifluoromethyl)-1H-indazole requires an electrophilic iodine source.[1] Due to the electron-withdrawing nature of the CF


 group (deactivating the ring) and the steric hindrance at C4, standard I

/KOH conditions may be sluggish. The use of N-Iodosuccinimide (NIS) in acetonitrile provides a more potent, homogenous electrophilic system.
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 4-(trifluoromethyl)-1H-indazole (1.0 equiv) and Acetonitrile (MeCN) [0.2 M concentration].

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (25 °C).

  • Catalysis (Optional but Recommended): If reaction is slow after 1 hour, add 5 mol% TFA (Trifluoroacetic acid) to activate the NIS.

  • Monitoring: Stir at 40 °C for 4–12 hours. Monitor via LC-MS for the mass shift (M+H: 187

    
     313).
    
    • Checkpoint: If N-iodination is observed (kinetic product), heat to 60 °C to induce thermodynamic rearrangement to C3.[3]

  • Workup:

    • Quench with 10% aqueous Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      )
      to reduce unreacted iodine (color change from brown to yellow/clear).[3]
    • Dilute with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from CH

    
    Cl
    
    
    
    /Hexanes or perform flash chromatography (0-30% EtOAc in Hexanes).

Part 4: Reactivity & Functionalization Workflows

Regioselective N-Alkylation

The N-alkylation of indazoles is governed by the interplay of thermodynamic control (favoring N1) and kinetic control (often favoring N2).[4] For this substrate, the electronic pull of the C4-CF


 group makes the N1 proton more acidic, but the steric bulk is remote enough not to block N1.

Protocol for N1-Selectivity (>95%):

  • Base: NaH (Sodium Hydride) or Csngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    CO
    
    
    
    .[1][3]
  • Solvent: THF (promotes tight ion pairing, favoring N1).[3][4]

  • Temperature: 0 °C to RT.

Protocol for N2-Selectivity (Variable):

  • Base: K

    
    CO
    
    
    
    .
  • Solvent: Acetone or DMF (loose ion pairing).[1][3]

  • Note: Obtaining pure N2 isomer is difficult; usually requires chromatographic separation from a mixture.[1]

Visualization: Reaction Pathways

The following diagram illustrates the critical decision points in functionalizing this scaffold, highlighting the steric influence of the CF


 group.

IndazoleReactivity Start 3-Iodo-4-(CF3)-1H-indazole (Core Scaffold) Path_Alk N-Alkylation (NaH/THF) Start->Path_Alk Electrophile (R-X) Barrier STERIC BARRIER (C4-CF3 blocks C3) Start->Barrier Prod_N1 N1-Alkyl Product (Thermodynamic Major) Path_Alk->Prod_N1 Preferred Prod_N2 N2-Alkyl Product (Kinetic Minor) Path_Alk->Prod_N2 Side Product Path_Suzuki Suzuki Coupling (Pd-Catalysis) Prod_Suzuki 3-Aryl-4-(CF3)-indazole (Biaryl Scaffold) Path_Suzuki->Prod_Suzuki C-C Bond Formation Barrier->Path_Suzuki Requires Active Ligand (e.g., SPhos, XPhos)

Caption: Functionalization logic flow. Note the steric barrier imposed by the C4-CF3 group on C3-coupling reactions, necessitating specialized phosphine ligands.

Part 5: Critical Application Note - Suzuki Coupling

The "Orthogonal" Challenge

When coupling the C3-Iodine with boronic acids, the adjacent C4-CF


 group exerts an ortho-effect .[1] This hinders the approach of the Palladium catalyst during the oxidative addition step and, more critically, hinders the transmetallation step.[3]

Optimized Conditions for Sterically Hindered Coupling:

  • Catalyst: Pd

    
    (dba)
    
    
    
    with SPhos or XPhos .[1][3] These bulky, electron-rich Buchwald ligands are designed to facilitate coupling on hindered substrates.[1]
  • Base: K

    
    PO
    
    
    
    (anhydrous) or Cs
    
    
    CO
    
    
    .[1][3][5]
  • Solvent: 1,4-Dioxane/Water (4:[3]1) at 100 °C.

  • Why? The biphasic system and strong base help activate the boronic acid, while the ligand geometry forces the palladium center into the crowded C3-C4 pocket.

Part 6: Safety & Handling (GHS)[3]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Keep cold (2-8 °C) and protected from light. The C-I bond is photolabile; degradation leads to free iodine (purple discoloration).[1]

References

  • BenchChem. (2025).[1][3][4][5] 3-Iodo-6-(trifluoromethyl)-1H-indazole: Physicochemical Properties and Synthesis Protocol. Retrieved from [3]

  • Keating, J. et al. (2021).[1][3][6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[1][3] Chem.]([Link])

  • MDPI. (2018).[1][3] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules. Retrieved from [3]

  • ChemScene. (2024). Product Safety and Data Sheet: 3-Iodo-5-(trifluoromethoxy)-1H-indazole. Retrieved from [3]

Sources

3-Iodo-4-(trifluoromethyl)-1H-indazole CAS number and molecular descriptors

[1]

Executive Summary

3-Iodo-4-(trifluoromethyl)-1H-indazole (CAS: 1000341-14-9 ) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and allosteric modulators. Characterized by a trifluoromethyl group at the C4 position and a reactive iodine handle at C3, this scaffold offers a unique combination of steric bulk, lipophilicity, and orthogonal reactivity.

The C4-trifluoromethyl group exerts a profound electronic and steric influence, often forcing orthogonal twisting of N1-substituents or locking conformation in protein active sites, while the C3-iodine allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This guide outlines the physicochemical profile, synthetic pathways, and handling protocols for this critical intermediate.[1]

Chemical Identity & Molecular Descriptors[3]

DescriptorValue
CAS Number 1000341-14-9
IUPAC Name This compound
Molecular Formula C₈H₄F₃IN₂
Molecular Weight 312.03 g/mol
SMILES FC(F)(F)C1=C(I)NN=C1C=CC=C1
Appearance Off-white to pale yellow solid
LogP (Predicted) 3.2 ± 0.4
TPSA 28.7 Ų
H-Bond Donors 1
H-Bond Acceptors 2

Structural Significance in Drug Design[7][8][9]

The 4-(trifluoromethyl) substituent distinguishes this scaffold from generic indazoles. In medicinal chemistry, this specific substitution pattern serves three critical functions:

  • Metabolic Blocking: The CF₃ group at C4 blocks potential oxidative metabolism at this position, extending the half-life of the final drug candidate.

  • Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the N1-hydrogen, increasing the acidity and potentially strengthening hydrogen bond interactions with hinge-region residues in kinase targets.

  • Steric Occlusion: The bulk of the CF₃ group (approximate van der Waals radius similar to an isopropyl group) creates a "steric wall." When the C3 position is functionalized with an aryl group, the C4-CF₃ forces the C3-aryl moiety to twist out of planarity, often improving selectivity by targeting specific hydrophobic pockets.

Synthetic Methodology

The synthesis of this compound typically proceeds via the electrophilic iodination of the parent 4-(trifluoromethyl)-1H-indazole. The C3 position is the most electron-rich and accessible site for electrophilic attack.

Reaction Workflow

SynthesisWorkflowStart4-(Trifluoromethyl)-1H-indazole(Parent Scaffold)IntermediateSigma Complex(Transition State)Start->Intermediate Electrophilic Attack (C3) ReagentNIS or I2/KOH(Electrophilic Source)Reagent->IntermediateProductThis compound(CAS: 1000341-14-9)Intermediate->Product Deprotonation/Aromatization

Caption: Electrophilic aromatic substitution pathway for the regioselective C3-iodination of the indazole core.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-(Trifluoromethyl)-1H-indazole (1.86 g, 10 mmol)

  • Iodine (I₂) (3.81 g, 15 mmol) or N-Iodosuccinimide (NIS)

  • Potassium Hydroxide (KOH) (2.24 g, 40 mmol)

  • DMF (N,N-Dimethylformamide) (20 mL)

  • Sodium Thiosulfate (Na₂S₂O₃) (sat. aq. solution)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)-1H-indazole (1.0 eq) in DMF (2 mL/mmol).

  • Base Addition: Add solid KOH (4.0 eq) in a single portion. The solution may darken slightly. Stir for 10 minutes at room temperature (25°C).

  • Iodination: Add molecular Iodine (1.5 eq) portion-wise over 15 minutes to control the exotherm. Alternatively, NIS (1.2 eq) can be used for a milder reaction.

  • Reaction Monitoring: Seal the flask and stir at room temperature. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Conversion is typically complete within 1-3 hours.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water containing 10% saturated sodium thiosulfate to reduce excess iodine (indicated by the disappearance of the dark brown color).

  • Isolation: A precipitate should form. Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Yield Expectation: 85-95%.

Reactivity & Applications

The utility of this compound lies in its ability to serve as a "linchpin" in convergent synthesis.

Functionalization Map

ReactivityMapCore3-Iodo-4-(CF3)-IndazoleSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd cat.)Core->SuzukiSonogashiraSonogashira(Terminal Alkyne, CuI)Core->SonogashiraNAlkylationN1-Alkylation(R-X, Base)Core->NAlkylationBuchwaldBuchwald-Hartwig(Amines, Pd cat.)Core->BuchwaldProd_Suzuki3-Aryl-4-(CF3)-Indazoles(Kinase Inhibitors)Suzuki->Prod_SuzukiProd_Sono3-Alkynyl IndazolesSonogashira->Prod_SonoProd_NAlkN1-Substituted CoreNAlkylation->Prod_NAlk

Caption: Divergent synthesis pathways utilizing the C3-Iodo and N1-H handles.

Key Application: Kinase Inhibition

The 3-aryl-indazole motif is a privileged scaffold in kinase drug discovery (e.g., Axitinib, though structurally different, utilizes a similar fused bicyclic logic).

  • Protocol Insight: When performing Suzuki couplings at C3, the bulky 4-CF₃ group may slow the rate of oxidative addition or transmetallation. Use active catalyst systems like Pd(dppf)Cl₂ or XPhos Pd G2 at elevated temperatures (80-100°C) to ensure full conversion.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can undergo photolysis over extended periods).

References

  • LabGogo. this compound Product Specifications. Retrieved from

  • ChemScene. General Indazole Iodination Protocols & Analog Data. Retrieved from [2]

  • BenchChem. Regioselective Iodination of Trifluoromethyl-Indazoles. Retrieved from [3]

  • MDPI. The Role of Trifluoromethyl Groups in Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. Synthesis of Indazoles and Functionalization. Retrieved from

Metabolic Stability of Drugs Containing 4-Trifluoromethyl Indazole Cores

[1]

Executive Summary

The 4-trifluoromethyl (4-CF₃) indazole core represents a high-value pharmacophore in modern medicinal chemistry, specifically engineered to overcome the metabolic liabilities associated with the parent indazole scaffold.[1] While 1H- and 2H-indazoles are privileged structures found in blockbuster kinase inhibitors (e.g., Pazopanib, Axitinib), they often suffer from rapid oxidative clearance at the electron-rich benzene ring.[2]

This technical guide details the mechanistic impact of the 4-CF₃ substituent, which serves a dual purpose: steric blocking of the metabolically vulnerable C4 position and electronic deactivation of the aromatic system against Cytochrome P450 (CYP)-mediated oxidation. We provide validated protocols for assessing the stability of these lipophilic cores and strategies for their integration into lead optimization programs.

The Indazole Scaffold: Utility and Liability

The indazole ring system mimics the purine base of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.[2] However, the benzene portion of the indazole (positions C4, C5, C6, C7) is electron-rich and prone to aromatic hydroxylation by CYP450 isoforms (primarily CYP3A4 and CYP2C9).[2]

The Metabolic Problem[2]
  • Oxidative Soft Spots: The C4 and C5 positions are statistically the most frequent sites of metabolic attack in unsubstituted indazoles.

  • Glucuronidation: The N1 and N2 nitrogens are susceptible to direct glucuronidation (UGT enzymes), leading to rapid renal clearance.[2]

The 4-Trifluoromethyl Solution

Substituting the C4 position with a trifluoromethyl group introduces a "metabolic wall."

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C4 position inert to direct oxidation.[2]

  • Electronic Deactivation: The CF₃ group is a strong electron-withdrawing group (EWG) (

    
    ).[1][2] It reduces the electron density of the entire benzene ring, making it a poor substrate for the electrophilic oxo-ferryl species (
    
    
    ) in the CYP catalytic cycle.[2]

Mechanistic Insight: How 4-CF₃ Modulates Stability

The stability conferred by the 4-CF₃ group is not merely steric; it fundamentally alters the physicochemical properties of the molecule.

Electronic Shielding & CYP Evasion

CYP-mediated aromatic hydroxylation typically proceeds via an initial electrophilic attack on the

12
  • Mechanism: Reduced

    
    -nucleophilicity 
    
    
    Higher activation energy for CYP Compound I attack
    
    
    Decreased intrinsic clearance (
    
    
    ).[1][2]
Tautomeric Modulation

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.[1] The 4-CF₃ group, through inductive effects, can stabilize the N1-H tautomer, potentially altering binding affinity to metabolic enzymes and transporters.[2]

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates the contrast between a standard indazole and the 4-CF₃ variant under CYP attack.[2]

MetabolicBlockingcluster_0Standard Indazole (Unsubstituted)cluster_14-CF3 Indazole (Optimized)IndazoleIndazole Core(Electron Rich)CYPCYP450(Fe=O Species)Indazole->CYPHigh AffinityMetabolite4-OH / 5-OH Indazole(Rapid Clearance)CYP->MetaboliteRapid Oxidation(C4/C5 Attack)CF3_Indazole4-CF3 Indazole(Electron Deficient)CYP_BlockedCYP450(Fe=O Species)CF3_Indazole->CYP_BlockedReduced AffinitySteric HindranceStableIntact Parent Drug(Extended t1/2)CYP_Blocked->StableOxidation BlockedMetabolic Switching

Caption: Comparative metabolic fate of standard vs. 4-CF₃ indazole cores.[1] The CF₃ group blocks the primary oxidation site (C4) and deactivates the ring electronically.[2]

Comparative Stability Data

The following table summarizes the impact of C4-substitution on metabolic stability in Human Liver Microsomes (HLM). Note: Data represents generalized trends from structure-activity relationship (SAR) studies of indazole kinase inhibitors.

Core StructureSubstituent (R4)HLM

(min)

(µL/min/mg)
Primary Metabolite
Indazole -H12 - 25> 50 (High)4-OH, 5-OH Indazole
Methyl-Indazole -CH₃8 - 15> 100 (Very High)Benzylic Oxidation (-CH₂OH)
Chloro-Indazole -Cl40 - 6020 - 40 (Mod)5-OH, 6-OH Indazole
4-CF₃ Indazole -CF₃ > 120 < 10 (Low) Minor N-Glucuronide

Key Takeaway: Replacing a methyl group (a metabolic handle) with a trifluoromethyl group (a metabolic blocker) often converts a high-clearance compound into a stable lead.[1][2]

Experimental Protocols

Working with 4-CF₃ indazoles requires specific assay modifications due to their enhanced lipophilicity (LogP increase of ~1.0 vs. -H) and potential for non-specific binding.[1]

Protocol A: Microsomal Stability Assay (Optimized for Lipophilic Compounds)

Objective: Determine intrinsic clearance while mitigating solubility issues.[2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]

  • Test Compound (10 mM stock in DMSO).[2]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Critical: Ensure final DMSO concentration is < 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile. Vortex for 10 min.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Self-Validation Step:

  • Include a "No NADPH" control to rule out chemical instability.

  • Monitor recovery at

    
     min in the control; < 80% recovery indicates non-specific binding to microsomes or plasticware.
    
Protocol B: Metabolite Identification (Soft Spot Analysis)

If the 4-CF₃ indazole still shows clearance, identify the "metabolic switching" site.[2]

  • Incubate at higher concentration (10 µM) for 60 min.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1]

  • Data Mining: Look for:

    • +16 Da: Hydroxylation (likely at C5, C6, or C7).[2]

    • +176 Da: Glucuronidation (N1 or N2).[2]

    • -20 Da: Defluorination (Rare, but check for loss of HF).[2]

Visualization: Stability Assessment Workflow

StabilityWorkflowStartSynthesize 4-CF3 IndazoleSolubilityCheck Kinetic Solubility(PBS pH 7.4)Start->SolubilityHLMHLM Stability Assay(1 µM, 0.5 mg/mL protein)Solubility->HLMIf Soluble > 5 µMDecision1t1/2 > 60 min?HLM->Decision1SuccessAdvance to Hepatocytes(Check Phase II)Decision1->SuccessYesFailMetabolite ID (HRMS)Decision1->FailNoAnalysisIdentify Soft Spot:1. C5/C6 Oxidation?2. N-Glucuronidation?Fail->AnalysisRedesignStrategy:1. Block C5/C6 (F/Cl)2. N-Alkylation/MaskingAnalysis->RedesignRedesign->StartNext Cycle

Caption: Iterative workflow for assessing and optimizing the metabolic stability of 4-CF₃ indazole candidates.

Synthesis & Accessibility

Accessing the 4-CF₃ core requires specialized precursors, as electrophilic trifluoromethylation of the indazole ring is difficult.

  • Preferred Route: Cyclization of 2-fluoro-6-(trifluoromethyl)benzonitrile or 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine.[1]

  • Commercial Availability: Building blocks like 6-nitro-4-(trifluoromethyl)-1H-indazole are increasingly available as "privileged intermediates" for library synthesis.[1]

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Lombardo, F., et al. (2014).[2] Metabolic Stability of Indazole Derivatives: A Review of Structure-Metabolism Relationships. Current Drug Metabolism.

  • BenchChem. (2025).[3] 6-Nitro-4-(trifluoromethyl)-1H-indazole Product Overview and Applications. Link

  • Dalvie, D., et al. (2010).[2] Metabolism and Pharmacokinetics of Indazole-Based Kinase Inhibitors. Drug Metabolism and Disposition.[4][5][6][7][8][9] Link

  • GlaxoSmithKline. (2009).[10] Pazopanib (Votrient) Prescribing Information & Chemistry. FDA Access Data. Link

Methodological & Application

Functionalization of 3-Iodo-4-(trifluoromethyl)-1H-indazole via Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Functionalization of 3-Iodo-4-(trifluoromethyl)-1H-indazole via Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases. The introduction of a trifluoromethyl group, as in this compound, further enhances the pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity.

The C-N bond formation at the 3-position of the indazole ring opens up a vast chemical space for generating libraries of novel compounds with diverse biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging this critical bond, offering a significant improvement over harsher classical methods like the Ullmann condensation.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, excellent functional group tolerance, and milder reaction conditions, making it an indispensable tool in the synthetic chemist's arsenal.[1][3][4]

This application note serves as a comprehensive guide to the successful functionalization of this compound with a variety of primary and secondary amines using the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The choice of ligand is crucial, as it modulates the reactivity and stability of the palladium center throughout the cycle.[7][8] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination.[1][7]

The generally accepted mechanism comprises three main stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide, in this case, this compound, in a process where the palladium inserts itself into the carbon-iodine bond. This forms a Pd(II) intermediate.[6][9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][6][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Indazole-I pd_complex [Indazole-Pd(II)(L)-I] Complex oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination HNR¹R² amido_complex [Indazole-Pd(II)(L)-NR¹R²] Amido Complex amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Indazole-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents

Reagent Grade Recommended Supplier
This compound>97%J&K Scientific
Amine (Primary or Secondary)>98%Sigma-Aldrich, TCI
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeSigma-Aldrich
Xantphos>98%Sigma-Aldrich
BrettPhos>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich
Cesium carbonate (Cs₂CO₃)>99%Sigma-Aldrich
TolueneAnhydrous, >99.8%Sigma-Aldrich
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Celite®-Sigma-Aldrich
Silica gel60 Å, 230-400 meshSorbent Technologies

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amines.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4 mol %).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1 M with respect to the indazole.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and then quickly unseal and reseal the flask under a positive flow of inert gas while withdrawing a small aliquot with a syringe.

  • Quench the aliquot with a small amount of water and extract with ethyl acetate before spotting on a TLC plate or preparing for LC-MS analysis.

Workup and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous NaHCO₃ followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-amino-4-(trifluoromethyl)-1H-indazole.

Experimental_Workflow start Start setup Reaction Setup (Indazole, Amine, Base, Catalyst, Ligand, Solvent) start->setup inert_atm Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert_atm heating Heating (80-110 °C) inert_atm->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->heating No workup Workup (Cool, Dilute, Filter through Celite®) completion_check->workup Yes extraction Aqueous Wash (NaHCO₃, Brine) workup->extraction drying Dry & Concentrate extraction->drying purification Purification (Flash Column Chromatography) drying->purification product Purified Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reaction Optimization and Substrate Scope

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table provides recommended starting conditions for various classes of amines.

Amine Type Recommended Ligand Recommended Base Recommended Solvent Typical Temp. (°C) Notes
Primary Aliphatic Amines BrettPhos, tBuXPhosNaOtBu, LHMDS1,4-Dioxane, Toluene80-100Prone to β-hydride elimination; sterically hindered ligands can suppress this side reaction.[1]
Secondary Aliphatic Amines Xantphos, BINAPNaOtBu, Cs₂CO₃Toluene, 1,4-Dioxane90-110Generally good coupling partners. Weaker bases can be used.
Anilines (Primary) BrettPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, t-BuOH100-110Weaker bases are often sufficient and can improve functional group tolerance.[5]
Heterocyclic Amines Xantphos, DavePhosCs₂CO₃, K₃PO₄1,4-Dioxane100-110The choice of conditions can be highly substrate-dependent.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Inappropriate ligand/base/solvent combination- Insufficient temperature- Use a pre-catalyst or a fresh bottle of palladium source.[12][13]- Screen different ligands, bases, and solvents.[14][15]- Increase the reaction temperature.
Hydrodehalogenation - β-hydride elimination from the palladium-amide intermediate, especially with primary amines.[12]- Use a bulkier ligand (e.g., BrettPhos) to disfavor this pathway.- Use a weaker base.- Lower the reaction temperature.
Decomposition of Starting Material - Base-sensitive functional groups- High reaction temperature- Use a weaker base such as K₃PO₄ or Cs₂CO₃.[5][12]- Attempt the reaction at a lower temperature for a longer duration.
Poor Reproducibility - Impurities in starting materials or solvent (e.g., water, oxygen)- Inconsistent catalyst activity- Ensure all reagents are pure and solvents are anhydrous.- Use a reliable pre-catalyst for consistent generation of the active Pd(0) species.[13]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - ResearchGate. Available at: [https://www.researchgate.net/publication/376828945_Synthesis_of_Trifluoromethylated_Pyrimido12-b]indazole_Derivatives_through_the_Cyclocondensation_of_3-Aminoindazoles_with_Ketoester_and_Their_Functionalization_via_Suzuki-Miyaura_Cross-Coupling_a]([Link])

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives - ResearchGate. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. Available at: [Link]

  • Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis | ChemRxiv. Available at: [Link]

  • Metal-Free Trifluoromethylation of Indazoles | The Journal of Organic Chemistry. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - PubMed. Available at: [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. Available at: [Link]

  • buchwald-hartwig coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Protecting group strategies for 1H-indazole nitrogen during coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The 1H-indazole scaffold is a privileged pharmacophore in kinase inhibitors and GPCR ligands. However, its amphoteric nature presents a distinct synthetic challenge: the free N-H bond (


) can poison palladium and copper catalysts via competitive coordination, while the ambident nucleophilicity of the nitrogen pair (

vs.

) leads to regiochemical mixtures during functionalization.

This guide details three distinct protecting group (PG) strategies—THP (Tetrahydropyranyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , and Boc (tert-Butyloxycarbonyl) —tailored for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Ambident Nucleophile Challenge

Indazole exists in a tautomeric equilibrium favoring the 1H-isomer (benzenoid) over the 2H-isomer (quinonoid) by approximately 2-4 kcal/mol.

  • Thermodynamic Control (

    
    ):  Favored by steric relaxation and aromatic stability.
    
  • Kinetic Control (

    
    ):  Often favored by the greater accessibility of the 
    
    
    
    lone pair, particularly in steric environments or specific chelation scenarios.

Selection Logic: The Decision Matrix

Before initiating synthesis, select the PG based on reaction harshness and deprotection orthogonality.

PG_Selection Start Start: Indazole Coupling Strategy Condition_Base Is the coupling condition strongly basic (e.g., tBuOK, >80°C)? Start->Condition_Base Condition_Acid Does the substrate contain acid-sensitive moieties? Condition_Base->Condition_Acid No (Mild Base) Choice_SEM Select SEM Group (The Fortress) Condition_Base->Choice_SEM Yes (Harsh) Condition_Transient Is in-situ deprotection desired? Condition_Acid->Condition_Transient No Condition_Acid->Choice_SEM Yes (Avoid Acid Deprotection) Choice_THP Select THP Group (The Workhorse) Condition_Transient->Choice_THP No (Standard) Choice_Boc Select Boc Group (The Transient) Condition_Transient->Choice_Boc Yes

Figure 1: Decision matrix for selecting indazole nitrogen protecting groups based on reaction conditions.

Strategy A: Tetrahydropyranyl (THP) – The Workhorse

Best For: Standard Suzuki/Buchwald couplings; substrates stable to mild acid.

The THP group forms a hemiaminal ether. It is robust enough to withstand carbonate bases (Suzuki) and catalytic hydrogenation but is cleaved quantitatively by mild acid.

Mechanistic Insight: The installation is an acid-catalyzed addition of the


-H to 3,4-dihydro-2H-pyran (DHP). While 

attack is kinetically possible, thermodynamic equilibration (extended time/heat) drives the product almost exclusively to the

-THP isomer due to the restoration of the fully aromatic benzenoid system.
Protocol 1: Thermodynamic Installation of THP

Reagents: 5-Bromo-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv). Solvent: Toluene or DCM.

  • Setup: Charge a round-bottom flask with 5-bromo-1H-indazole and toluene (0.5 M).

  • Addition: Add DHP followed by pTSA.

  • Reaction: Heat to 50°C (or Reflux) for 4–12 hours.

    • Critical Check: Monitor by TLC.[1] If

      
       isomer (usually lower 
      
      
      
      ) is present, continue heating to allow equilibration to
      
      
      .
  • Workup: Quench with sat. NaHCO

    
    . Extract with EtOAc.[2] Wash with brine.[1][3]
    
  • Purification: Silica gel chromatography (Hex/EtOAc). Note: THP introduces a chiral center, often resulting in diastereomeric pairs if the substrate is chiral.

Protocol 2: Mild Deprotection (Post-Coupling)
  • Dissolution: Dissolve the coupled product in MeOH.

  • Hydrolysis: Add 1M HCl (aq) or catalytic pTSA. Stir at RT for 2–4 hours.

    • Alternative: For acid-sensitive substrates, use

      
       in MeOH (transacetalization).
      
  • Isolation: Neutralize with solid NaHCO

    
    , filter, and concentrate.
    

Strategy B: SEM (2-(Trimethylsilyl)ethoxymethyl) – The Fortress

Best For: Harsh basic conditions (e.g., lithiation, Negishi), high-temperature couplings.

The SEM group is "rugged."[4] It withstands strong bases (n-BuLi, NaH) and does not migrate. Its removal requires fluoride sources (TBAF) or strong acid, making it orthogonal to Boc and PMB.

Protocol 3: Regioselective SEM Protection

Reagents: Indazole substrate, NaH (60% dispersion), SEM-Cl. Solvent: Anhydrous DMF or THF.

  • Deprotonation: Suspend NaH (1.2 equiv) in dry THF/DMF at 0°C under

    
    . Add indazole solution dropwise.
    
    • Observation: Evolution of

      
       gas. Stir 30 min until gas evolution ceases (formation of Indazolyl anion).
      
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0°C.

  • Completion: Warm to RT and stir for 2 hours.

    • Regioselectivity Note: Under these kinetic conditions (irreversible alkylation), you may observe 10-20%

      
      -SEM product. Isolate the major 
      
      
      
      isomer via column chromatography.
  • Quench: Carefully add water/ice. Extract with Et

    
    O (SEM products are often lipophilic).
    
Protocol 4: Fluoride-Mediated Deprotection
  • Reaction: Dissolve substrate in THF. Add TBAF (1M in THF, 3.0 equiv).

  • Reflux: Heat to 60°C for 4–12 hours. (SEM removal is slower than silyl ether removal).

    • Troubleshooting: If reaction stalls, add ethylenediamine (scavenger for formaldehyde byproduct) or switch to TASF.

Strategy C: Boc – The Transient Activator

Best For: Microwave-assisted synthesis, "One-pot" coupling/deprotection.

The Boc group is electron-withdrawing, which pulls electron density from the ring. While this can deactivate the ring toward oxidative addition, it facilitates reductive elimination. Crucially, Boc is thermally labile.

Application Note: In microwave-assisted Suzuki couplings (


C, basic aq. media), the Boc group often cleaves during the reaction. This can be exploited to generate the free NH-indazole product directly, skipping a deprotection step.
Protocol 5: One-Pot Coupling & Deprotection
  • Protection: (Boc)

    
    O, DMAP (cat), TEA, DCM, RT (Quantitative yield).
    
  • Coupling:

    • Substrate: N-Boc-5-bromoindazole.[5]

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aq).
      
    • Solvent: Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 120°C for 30–60 mins.

  • Result: The base and heat facilitate Suzuki coupling and hydrolysis of the carbamate, yielding the free NH-indazole.

Comparative Data & Troubleshooting

Protecting Group Comparison Table
FeatureTHP (Tetrahydropyranyl)SEM (Silyl Ethoxy Methyl)Boc (t-Butyloxycarbonyl)
Install Method Acid Catalysis (Thermodynamic)Strong Base (

) (Kinetic)
Base/Anhydride
Regioselectivity High (

favored)
Moderate (Mixtures possible)High (

)
Base Stability Excellent (

,

)
Excellent (

,

)
Poor (Labile >80°C)
Acid Stability Poor (Cleaves < pH 4)Good (Requires harsh acid)Poor (Cleaves with TFA)
Deprotection HCl / MeOH or pTSATBAF / THF or

TFA or Thermal/Base
Atom Economy HighLow (Silicon waste)Moderate
Experimental Workflow: THP-Protected Suzuki Coupling

Workflow Step1 5-Bromoindazole + DHP / pTSA Step2 N1-THP-Indazole (Purification) Step1->Step2 Reflux, 4h Step3 Suzuki Coupling Pd(dppf)Cl2 / Boronic Acid Step2->Step3 Base stable Step4 Coupled THP-Intermediate Step3->Step4 Step5 Deprotection HCl / MeOH Step4->Step5 Acid Labile Final Functionalized NH-Indazole Step5->Final

Figure 2: Step-by-step workflow for the standard THP protection-coupling-deprotection sequence.

Troubleshooting Common Pitfalls
  • Regioisomer Contamination (

    
     vs 
    
    
    
    ):
    • Diagnosis: Two spots on TLC (N2 is usually more polar/lower Rf in THP/SEM).

    • Fix (THP): Extend reaction time or increase temperature to force thermodynamic equilibration to

      
      .
      
    • Fix (SEM): Cannot equilibrate. Must separate chromatographically.

  • Stalled Deprotection (SEM):

    • Cause: Fluoride affinity issues or steric bulk.

    • Fix: Switch TBAF to TASF or use

      
       in 
      
      
      
      for a mild Lewis-acid mediated cleavage.
  • Catalyst Poisoning (Despite Protection):

    • Cause: Trace free NH-indazole remaining or partial deprotection in situ.

    • Fix: Ensure >99% purity of protected starting material. For Boc, ensure temperature is below 80°C if deprotection is not desired.

References

  • Regioselective Protection and Coupling

    • Lukin, K., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." Journal of Organic Chemistry.
  • SEM Protection Strategy

    • Touré, B. B., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry.
  • THP Protection Mechanism

    • Total Synthesis.[6] "THP Protecting Group: THP Protection & Deprotection Mechanism."[1]

  • Boc-Directed Suzuki Coupling

    • Lundgren, S., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." MDPI Molecules.
  • Indazole Alkylation Reviews

    • Alam, M., Keating, J. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

Sources

Application Note: Scalable Synthesis of 3-Iodo-4-(trifluoromethyl)-1H-indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-iodo-4-(trifluoromethyl)-1H-indazole scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., VEGFR, FGFR targets). The 4-trifluoromethyl group imparts essential metabolic stability and lipophilicity, while the 3-iodo moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

This guide details a scalable, two-step synthetic protocol designed to overcome the primary challenges associated with this scaffold: regioselectivity of the indazole formation and steric hindrance during iodination. Unlike traditional diazotization routes which pose safety risks on scale, this protocol utilizes a nucleophilic aromatic substitution (


) / condensation strategy starting from 2-fluoro-6-(trifluoromethyl)benzaldehyde.

Strategic Route Analysis

Retrosynthetic Logic

The synthesis is disconnected into two key transformations:

  • Indazole Ring Construction: Utilizing a hydrazine-mediated cyclization of a 2-fluorobenzaldehyde derivative. This ensures perfect regiocontrol; the hydrazine nitrogen attacks the aldehyde first, followed by intramolecular displacement of the ortho-fluorine.

  • C3-Functionalization: Electrophilic iodination of the pre-formed indazole.[1]

Route Comparison
FeatureRoute A: Aldehyde Condensation (Recommended) Route B: Aniline Diazotization
Starting Material 2-Fluoro-6-(trifluoromethyl)benzaldehyde2-Methyl-3-(trifluoromethyl)aniline
Safety Profile High (No diazonium salts)Low (Risk of explosion/thermal runaway)
Regioselectivity 100% (Directed by F/CHO placement)Variable (Depends on cyclization conditions)
Scalability Excellent (Standard reflux/crystallization)Difficult (Requires careful temp control)
Atom Economy HighModerate

Reaction Scheme & Workflow

Synthetic Pathway (DOT Visualization)

ReactionScheme SM 2-Fluoro-6-(trifluoromethyl) benzaldehyde Intermediate 4-(Trifluoromethyl)-1H-indazole (Core Scaffold) SM->Intermediate Step 1: Cyclization n-BuOH, Reflux, 12h Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product This compound (Target) Intermediate->Product Step 2: Iodination DMF, RT, 4-6h Iodine I2 / KOH (or NIS) Iodine->Product

Caption: Two-step scalable synthesis pathway ensuring regioselective ring closure and C3-iodination.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-1H-indazole

Objective: Construct the indazole core via hydrazine condensation/cyclization.

Reagents:

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Hydrazine hydrate (64-80% solution) (5.0 equiv)

  • n-Butanol (Volume: 5-10 mL per gram of SM)

Procedure:

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 2-Fluoro-6-(trifluoromethyl)benzaldehyde and n-Butanol. Stir to dissolve.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 12–16 hours. Monitor by HPLC/TLC (EtOAc/Hexane 1:3). The starting aldehyde peak should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Concentrate the solvent under reduced pressure to approx. 20% of the original volume.

    • Add water (twice the volume of the remaining residue) and stir vigorously to precipitate the product.

    • Filter the solids and wash the cake with water (3x) and cold hexanes (1x) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

  • Yield Expectation: 85–92% (Off-white to pale yellow solid).

Step 2: Regioselective C3-Iodination

Objective: Introduce iodine at the C3 position.[1][2][3] Challenge: The bulky 4-CF3 group creates steric hindrance. Standard electrophilic substitution conditions are optimized here using base catalysis to generate the more reactive indazolyl anion.

Reagents:

  • 4-(Trifluoromethyl)-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • DMF (Dimethylformamide) (Volume: 10 mL per gram of substrate)

Procedure:

  • Dissolution: In a reaction vessel, dissolve 4-(Trifluoromethyl)-1H-indazole in DMF.

  • Base Addition: Add KOH pellets (or crushed powder) in one portion. Stir for 15 minutes at room temperature. The solution will likely darken.

  • Iodination: Add solid Iodine (

    
    ) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temperature < 30°C.
    
  • Reaction: Stir at room temperature for 4–6 hours.

    • QC Check: If conversion is <90% after 6h (due to steric bulk), warm to 45°C for 2 hours.

  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Sodium Thiosulfate (

    
    ) and ice water. This reduces unreacted iodine (color change from dark brown to yellow/white).
    
  • Isolation:

    • Stir the slurry for 30 minutes.

    • Filter the precipitate.

    • Wash the filter cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required for downstream coupling.

  • Yield Expectation: 75–85% (Pale yellow solid).

Process Workflow & Decision Tree

Workflow Start Start: 2-Fluoro-6-(CF3)benzaldehyde Step1 Step 1: Reaction with N2H4 (Reflux n-BuOH) Start->Step1 Check1 QC: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Isolate1 Isolate 4-CF3-Indazole (Precipitation) Check1->Isolate1 Yes Step2 Step 2: Iodination (I2 / KOH / DMF) Isolate1->Step2 Check2 QC: Conversion > 95%? Step2->Check2 AltMethod Alternative: Use NIS / TFA / 60°C Check2->AltMethod No (Stalled) Quench Quench with Na2S2O3 Check2->Quench Yes AltMethod->Quench Final Final Product: 3-Iodo-4-(CF3)-1H-indazole Quench->Final

Caption: Operational workflow including contingency for steric hindrance during iodination.

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Starting Material: Aldehyde proton at ~10.3 ppm.

    • Intermediate (4-CF3-indazole): C3-H singlet appears at ~8.2–8.4 ppm. Broad NH signal >13 ppm.

    • Final Product (3-Iodo): Disappearance of the C3-H singlet at ~8.2 ppm is the critical indicator of successful iodination.

  • 19F NMR:

    • Distinct shift of the

      
       group.[4] The fluorine signal on the benzene ring (starting material) will disappear after Step 1.
      

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood. Incompatible with oxidizers.

  • Iodine: Corrosive solid; sublimes at RT. Weigh in a fume hood.

  • DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).[5]

References

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link] (Review of iodination methods using I2/KOH).

  • Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles. Retrieved from [Link] (Discussion on steric hindrance of CF3 groups in electrophilic substitution).

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles. Retrieved from [Link].

Sources

Microwave-assisted synthesis involving 3-Iodo-4-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Lead Optimization Microwave-Assisted Functionalization of 3-Iodo-4-(trifluoromethyl)-1H-indazole

Executive Summary

The This compound scaffold represents a "privileged structure" in modern kinase inhibitor design. The C4-trifluoromethyl (


) group enhances metabolic stability and lipophilicity, while the C3-iodine provides a versatile handle for cross-coupling. However, the steric bulk of the C4-

group creates a "bay-region" effect, significantly hindering functionalization at the adjacent C3 position under conventional thermal conditions.

This Application Note details a validated, microwave-assisted protocol that overcomes these steric and electronic barriers. By leveraging the high dielectric heating efficiency of polar solvents, this method reduces reaction times from hours to minutes and suppresses common side reactions (e.g., de-iodination or N1-overalkylation) often seen in prolonged thermal heating.

Strategic Workflow & Rationale

The synthesis is divided into three critical stages. The microwave (MW) approach is applied to the core cyclization and the difficult C3-functionalization steps to ensure rapid library generation.

G Start Precursor 2-Fluoro-6-(trifluoromethyl) benzaldehyde Core Indazole Core 4-(trifluoromethyl)-1H-indazole Start->Core MW Cyclization N2H4, 150°C, 15 min Iodo Activated Scaffold 3-Iodo-4-(trifluoromethyl) -1H-indazole Core->Iodo MW Iodination I2, KOH, 100°C, 10 min Final Lead Candidate 3-Aryl-4-(trifluoromethyl) -1H-indazole Iodo->Final MW Suzuki Coupling Pd(dppf), Ar-B(OH)2 120°C, 20 min

Figure 1: Integrated workflow for the rapid synthesis of C3-functionalized 4-trifluoromethyl indazoles.

Experimental Protocols

Stage 1: Synthesis of the Core (Optional)

Note: 4-(trifluoromethyl)-1H-indazole is commercially available. However, for isotopic labeling or derivative synthesis, the following de novo protocol is robust.

Mechanism: Nucleophilic aromatic substitution (


) of the fluoride by hydrazine, followed by rapid intramolecular condensation with the aldehyde.
Challenge:  The electron-withdrawing 

group deactivates the aldehyde but activates the fluoride. MW energy drives the condensation step which is the rate-limiting bottleneck.

Protocol:

  • Reagents: Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equiv) in Ethanol (0.5 M).

  • Add: Hydrazine monohydrate (5.0 equiv). Excess is required to prevent dimer formation (azines).

  • MW Conditions: Seal in a microwave-transparent vial. Ramp to 150°C (High Absorption) for 15 minutes .

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and triturate with cold water.

  • Validation: LC-MS

    
    .
    
Stage 2: Regioselective C3-Iodination

Rationale: Standard electrophilic iodination (


) is slow due to the electron-deficient nature of the pyrazole ring caused by the 

group. Using KOH generates the iodinate anion in situ, and MW irradiation accelerates the kinetics, preventing the formation of poly-iodinated byproducts.

Protocol:

  • Setup: In a 10 mL MW vial, dissolve 4-(trifluoromethyl)-1H-indazole (1.0 g, 5.37 mmol) in DMF (10 mL).

  • Reagents: Add KOH pellets (2.0 equiv) followed by Iodine (

    
    , 1.1 equiv).
    
    • Critical Step: Add Iodine last to avoid immediate disproportionation in basic DMF before the substrate is available.

  • MW Parameters:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High (600 rpm)

  • Quench: Pour mixture into 10% aqueous

    
     (sodium bisulfite) to quench excess iodine (color change from dark red to yellow/white precipitate).
    
  • Isolation: Filter the precipitate. Wash with water.[1] Dry under vacuum.

  • Yield: Typically 85-92%.

  • Data:

    
     NMR will show loss of the C3-proton (typically a singlet around 
    
    
    
    8.1-8.3 ppm).
Stage 3: Sterically Demanding Suzuki-Miyaura Coupling

The Core Challenge: The C4-


 group exerts massive steric pressure on the C3 position. Standard catalysts (e.g., 

) often fail to undergo oxidative addition or transmetallation efficiently. Solution: Use of bidentate ligands with large bite angles (e.g., dppf) or sterically demanding carbene ligands (PEPPSI), combined with MW heating to overcome the activation energy barrier.

Protocol:

  • Reagents:

    • Substrate: this compound (0.2 mmol).

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

    • Catalyst:

      
       (5 mol%). Alternative: Pd-PEPPSI-IPr for extremely hindered partners.
      
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (3 mL).

  • MW Conditions:

    • Temp: 120°C

    • Time: 20 minutes

    • Pressure Limit: 15 bar (Safety cutoff).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Hex/EtOAc gradient).

Data Analysis & Comparison

The microwave method demonstrates superior efficiency compared to conventional thermal reflux, particularly for the iodination and coupling steps involving the hindered C4-substituted scaffold.

Reaction StepMethodTimeYield (%)Purity Profile
C3-Iodination Thermal (RT)12 h65%Significant unreacted SM
Microwave (100°C) 10 min 91% Clean conversion
Suzuki Coupling Thermal (Reflux)24 h40%Protodeiodination observed
Microwave (120°C) 20 min 82% >95% Target Product

Troubleshooting & Optimization Logic

When working with the 4-


 scaffold, steric hindrance is the primary failure mode. Use the following logic tree to diagnose issues.

Optimization Result Analyze LC-MS Result SM_Left Starting Material Remains Result->SM_Left Incomplete Conv. DeIodo Product is De-iodinated (H instead of Ar) Result->DeIodo Side Reaction Success Target Product Result->Success Yield > 80% SM_Action 1. Increase Temp (+20°C) 2. Switch to Pd-PEPPSI-IPr 3. Check Boronic Acid Quality SM_Left->SM_Action DeIodo_Action 1. Lower Temp (-10°C) 2. Reduce Reaction Time 3. Use Anhydrous Conditions DeIodo->DeIodo_Action

Figure 2: Decision matrix for optimizing sterically hindered Suzuki couplings.

Key Mechanistic Insight: "De-iodination" (formation of 4-CF3-indazole) occurs when the oxidative addition complex forms, but transmetallation is too slow due to the C4-


 bulk. The complex then undergoes 

-hydride elimination or abstracts a proton from the solvent. Solution: Increase the concentration of the boronic acid and use a catalyst with a faster transmetallation rate (e.g., Buchwald precatalysts like XPhos-Pd-G3).

References

  • Note: Provides the foundational retrosynthetic logic for trifluoromethyl-indazole cores.
  • Khandave, P., et al. (2025).[2] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

    • Note: Validates the acceleration of indazole core synthesis using microwave irradi
  • López-Alvarado, P., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

    • Note: Establishes the protocol for C3-functionalization of iodoindazoles without N-protection.
  • Díaz-Garrido, N., et al. (2021).[11] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

    • Note: Discusses the steric influence of 4-substituents on indazole coupling reactions.
  • Patel, A., et al. (2020).[11][12] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molbank.[10] Retrieved from [Link]

    • Note: Confirms the standard I2/KOH iodin

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Systems for 3-Iodo-4-(trifluoromethyl)-1H-indazole Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 3-Iodo-4-(trifluoromethyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important intermediate.

Introduction: The Crystallization Challenge

This compound is a key building block in medicinal chemistry.[1] Its purification via crystallization is a critical step that directly impacts downstream reaction performance, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API).[2][3] The unique physicochemical properties of this molecule—a polar N-H group for hydrogen bonding, a lipophilic iodine atom, and an electron-withdrawing trifluoromethyl group—present specific challenges in selecting an optimal solvent system.[4]

This guide provides a structured approach to solvent selection, process optimization, and troubleshooting to help you achieve consistent, high-purity crystalline material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization process.

Q1: What are the ideal characteristics of a solvent for crystallizing this compound?

An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[5] This temperature-dependent solubility gradient is the driving force for cooling crystallization. The solvent should also be unreactive with the compound and dissolve impurities well at all temperatures or not at all, allowing for their removal.[5]

Q2: How does the molecular structure of this compound influence solvent choice?

The molecule's structure presents a duality. The indazole core contains a hydrogen bond donor (N-H), favoring interactions with polar protic solvents (e.g., alcohols) or polar aprotic solvents with hydrogen bond acceptors (e.g., ethyl acetate).[6] Conversely, the bulky, lipophilic iodo and trifluoromethyl groups favor solubility in less polar or polarizable solvents (e.g., toluene, dichloromethane).[4] The optimal solvent or solvent system will effectively balance these competing interactions.

Q3: Is a single solvent or a mixed-solvent system typically better?

This is highly dependent on the specific purity profile of your crude material. While a single-solvent system is simpler, a mixed-solvent (binary) system often provides superior control over the crystallization process.[7] A binary system consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.[8] This allows for fine-tuning of supersaturation, which can significantly improve crystal morphology and purity.[8][9]

Q4: Can polymorphism be an issue with this compound?

Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a common challenge for pharmaceutical intermediates and can significantly impact properties like solubility and stability.[2][10][11] Different solvent systems and crystallization conditions can lead to different polymorphs. It is crucial to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency.[9]

Q5: How much crude material should I start with for initial screening experiments?

For initial solvent screening, small-scale experiments are recommended. Start with approximately 10-25 mg of your crude solid in a small test tube or vial for each solvent being tested.[6][12] This preserves valuable material while efficiently mapping out solubility behavior.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during crystallization experiments.

Decision Workflow for Crystallization Troubleshooting

The following diagram illustrates a logical path for diagnosing and solving common crystallization problems.

TroubleshootingWorkflow start Crystallization Attempt outcome Observe Outcome start->outcome oiling_out Problem: Compound 'Oils Out' outcome->oiling_out Liquid droplets form? no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear? poor_yield Problem: Low Yield outcome->poor_yield Crystals form, but recovery is low? bad_morphology Problem: Poor Morphology (Needles/Fine Powder) outcome->bad_morphology Crystals are very fine/needles? success Success: High Purity & Yield outcome->success Good crystals, high recovery? sol_oiling Solutions: 1. Add more 'good' solvent. 2. Slow down cooling rate. 3. Re-screen for a different solvent system. oiling_out->sol_oiling sol_no_crystals Solutions: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Reduce solvent volume (evaporate). 4. Increase anti-solvent concentration. no_crystals->sol_no_crystals sol_poor_yield Solutions: 1. Ensure complete cooling (ice bath). 2. Minimize solvent volume initially. 3. Reduce washing volume. poor_yield->sol_poor_yield sol_bad_morphology Solutions: 1. Decrease supersaturation (slower cooling or anti-solvent addition). 2. Use a solvent with moderate solubility. 3. Agitate solution gently. bad_morphology->sol_bad_morphology

Caption: Troubleshooting decision tree for common crystallization issues.

Problem 1: The Compound "Oils Out" Instead of Crystallizing
  • Observation: An immiscible liquid or oil forms as the solution cools, which may or may not solidify into an amorphous mass upon further cooling.

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a compound-impurity eutectic mixture).[13] Rapid cooling and high concentrations of impurities are common causes.[14]

  • Solutions:

    • Return to Heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% v/v) of additional hot solvent to decrease the saturation point.[13][14]

    • Slow the Cooling Process: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before transferring it to an ice bath. Slower cooling provides a wider window for nucleation to occur below the melting point.[13]

    • Re-evaluate the Solvent System: The chosen solvent may be too effective, causing the compound to precipitate too quickly. Consider a solvent in which the compound is slightly less soluble at high temperatures.

Problem 2: No Crystals Form, Even After Extended Cooling
  • Observation: The solution remains clear and homogeneous, even after cooling in an ice bath.

  • Causality: The solution has not reached a sufficient level of supersaturation, or there is a high kinetic barrier to nucleation.[13] This can happen if too much solvent was used.[14]

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[13][14]

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the cold solution. This provides a template for crystal growth.[8][14]

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by re-heating, and then attempt to cool the more concentrated solution again.[14]

    • For Anti-Solvent Systems: Slowly add more anti-solvent to the cooled solution until turbidity is observed, then add a drop of the primary solvent to redissolve and allow it to stand.

Problem 3: The Crystals Are Very Fine Needles or Powder
  • Observation: The product crashes out of solution as a very fine powder or as long, thin needles.

  • Causality: This is typically a result of very rapid nucleation caused by an excessively high level of supersaturation.[15] While the purity may be acceptable, this morphology can lead to poor filtration characteristics and difficulty in washing away the impure mother liquor.[2]

  • Solutions:

    • Reduce the Rate of Supersaturation:

      • Cooling Crystallization: Slow the cooling rate significantly.[16]

      • Anti-Solvent Crystallization: Add the anti-solvent more slowly and with vigorous stirring to avoid localized high supersaturation.[17] Also, consider adding the solution of the compound to the anti-solvent (reverse addition).[5]

    • Increase the Initial Solvent Volume: Start with slightly more of the "good" solvent than the minimum required for dissolution at high temperature. This ensures the solution remains in the metastable zone for longer, promoting slower growth over spontaneous nucleation.[14]

Problem 4: Purity is Low Despite Crystal Formation
  • Observation: Analysis of the dried crystals (e.g., by NMR or LC-MS) shows significant levels of impurities.

  • Causality: Impurities have been trapped within the crystal lattice (inclusion) or are adsorbed onto the crystal surface. This is often exacerbated by rapid crystallization.[15]

  • Solutions:

    • Perform a Second Recrystallization: A second crystallization of the purified material is often necessary to achieve high purity.

    • Optimize the Washing Step: Once the crystals are collected on the filter, wash them with a small amount of ice-cold fresh solvent. Using a warm or excessive amount of wash solvent will dissolve the product and reduce the yield.[13]

    • Consider a Pre-Purification Step: If the crude material is highly impure, a preliminary purification by column chromatography may be necessary before attempting crystallization.

Part 3: Data & Experimental Protocols

Solvent Selection Table

The choice of solvent is the most critical parameter in developing a successful crystallization process.[18] This table provides a starting point for solvent screening based on their physical properties and potential interactions with this compound.

SolventClassBoiling Point (°C)Polarity IndexPotential Interaction with Target Molecule
Toluene Aromatic1112.4Good for dissolving the nonpolar aromatic core. Poor for the polar N-H group.
Heptane/Hexane Aliphatic98 / 690.1Very low solubility. Primarily useful as an anti-solvent .
Ethyl Acetate (EtOAc) Ester774.4Balanced properties. Hydrogen bond acceptor for the N-H group and can dissolve the organic body. A strong candidate.
Isopropanol (IPA) Alcohol823.9Hydrogen bond donor/acceptor. Likely to have high solubility, potentially too high for good recovery unless used with an anti-solvent.
Acetonitrile (MeCN) Nitrile825.8Polar aprotic. May be a good "solvent" in a binary system with an ether or hydrocarbon anti-solvent.
Dichloromethane (DCM) Halogenated403.1Often dissolves compounds well at room temp. Low boiling point makes it difficult to control crystallization.[6]
Water Protic10010.2Expected to be insoluble. Potentially useful as an anti-solvent if the primary solvent is water-miscible (e.g., IPA, Acetone).
Workflow for Solvent System Optimization

This diagram outlines the systematic process from initial screening to a refined crystallization protocol.

OptimizationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization screen 1. Small-Scale Solvent Screen (See Protocol 3.1) eval_sol 2. Evaluate Solubility (Hot vs. Cold) screen->eval_sol single_sol Identify Single Solvent Candidates eval_sol->single_sol Good Temp. Gradient? binary_sol Identify Binary System (Solvent/Anti-Solvent) Candidates eval_sol->binary_sol Soluble Hot & Cold, or Insoluble? opt_single 3a. Optimize Single Solvent (Protocol 3.2) single_sol->opt_single opt_binary 3b. Optimize Binary System (Protocol 3.3) binary_sol->opt_binary analyze 4. Analyze Crystals (Purity, Yield, Morphology, Polymorph) opt_single->analyze opt_binary->analyze analyze->screen No, Re-screen final 5. Final Protocol analyze->final Meets Requirements?

Caption: Systematic workflow for developing a crystallization protocol.

Protocol 3.1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small, labeled test tubes or vials.

  • Dispensing Solid: Place ~20 mg of crude this compound into each tube.

  • Initial Solvent Addition: Add a candidate solvent dropwise (e.g., 0.2 mL) to the first tube at room temperature.[12]

  • Room Temperature Solubility: Vigorously mix the contents. Observe if the solid dissolves completely.

    • If it dissolves, the solvent is unsuitable for single-solvent crystallization but may be a "solvent" in a binary system.[19]

    • If it does not dissolve, proceed to the next step.

  • Hot Solubility: Heat the tube in a sand bath or heating block to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.[12]

  • Cooling and Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.[12]

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield a significant amount of crystalline solid upon cooling.[19]

  • Repeat: Repeat steps 3-7 for each candidate solvent.

Protocol 3.2: Single-Solvent Cooling Crystallization
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot gravity filtration into a pre-heated clean flask to remove them.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal nucleation should begin.[19]

  • Maturation: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold fresh solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3.3: Binary-Solvent (Anti-Solvent) Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[13]

  • Clarification: Add one or two drops of the "good" solvent to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a state of supersaturation ideal for growth. The process can be accelerated by placing the flask in an ice bath.[13]

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 3.2.

References

  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 34(7). Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Industrial Crystallization Systems. (2026). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 163. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved from [Link]

  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Yildiz Technical University. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1796-1817. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Resolving regioselectivity issues in N-alkylation of 3-Iodo-4-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Regioselectivity in N-Alkylation of 3-Iodo-4-(trifluoromethyl)-1H-indazole

Hello,

You have reached the Technical Support Center for Advanced Heterocyclic Chemistry. Based on your inquiry regarding the N-alkylation of this compound , we have compiled a targeted troubleshooting guide.

This substrate presents a classic "ambident nucleophile" challenge, complicated by the steric crowding of the 3-Iodo group and the electronic withdrawing nature of the 4-trifluoromethyl group . The competition between the


 (thermodynamic) and 

(kinetic) positions is tighter here than in unsubstituted indazoles due to the specific geometry of the 3,4-substitution pattern.[1]

Below is your technical guide, structured as a dynamic FAQ to address specific failure modes.

Part 1: The Diagnostic Dashboard

Before altering your protocol, determine which regiochemical regime you are currently trapped in.[1]

ObservationLikely CauseRecommended Immediate Action
Mixture (~1:1 to 2:1 N1:N2) Weak base (

) or polar protic solvent usage.[1]
Switch to NaH/THF (See Protocol A).
High N2 Selectivity (Unwanted) Use of Mitsunobu conditions or kinetic control.[1]Abandon Mitsunobu; switch to direct alkylation.
Low Conversion

-H acidity reduced by solvent effects; or steric shielding.
Increase temperature to 50°C; add crown ether (15-Crown-5 for Na+).[1]
De-iodination (Side Product) Metal-Halogen exchange (if using Li-bases).[1]STOP using

-BuLi or LDA. Use NaH or

.

Part 2: Troubleshooting & Protocols

Q1: "I need the N1-alkylated product exclusively. Why am I getting significant N2 impurity?"

Technical Insight: While


 is the thermodynamic product (benzenoid stability), the 

position is often kinetically accessible.[1] In 3-substituted indazoles, steric bulk at C3 usually discourages

attack.[1] However, while Iodine is large, it is a single atom (Van der Waals radius ~1.98 Å) and does not block

as effectively as a tert-butyl group would.[1] Furthermore, the 4-

group exerts an electron-withdrawing effect (Hammett

), increasing the acidity of the NH proton but also stabilizing the negative charge density across the pyrazole ring, making the

lone pair competitively nucleophilic under non-equilibrium conditions.[1]

The Solution: Thermodynamic Control (Protocol A) To maximize


 selectivity, you must push the reaction toward thermodynamic equilibrium using a strong base in a non-polar/polar-aprotic solvent that supports tight ion-pairing.

Protocol A: High-Fidelity N1-Alkylation

  • Solvent: Anhydrous THF (0.1 M). Avoid DMF if possible (DMF solvates cations too well, creating "naked" anions that are less selective).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv).[1]

  • Temperature: 0°C to Room Temperature (RT). Heating to 50°C helps if conversion is slow.[1]

  • Procedure:

    • Dissolve substrate in THF.[1][2][3][4]

    • Add NaH at 0°C. Stir 30 min (ensure

      
       evolution ceases).
      
    • Crucial Step: The sodium cation (

      
      ) coordinates with the 
      
      
      
      nitrogen and the C3-substituent (if capable), shielding
      
      
      and exposing
      
      
      .[1] Even with 3-Iodo (non-chelating), the tight ion pair in THF favors
      
      
      .[1]
    • Add Alkyl Halide (1.1 equiv) dropwise.[1][2]

    • Stir 2–16 h.

Why this works: The


 counter-ion in THF favors the formation of the 

-alkylated product by shielding the

site or simply by allowing the system to equilibrate to the more stable benzenoid tautomer product [1, 3].[1]
Q2: "I actually need the N2-isomer for a specific bioisostere. Can I force this?"

Technical Insight: Achieving high


 selectivity is difficult with standard alkyl halides because the 

-alkyl indazole (quinonoid) is less stable (~3-5 kcal/mol higher energy) than the

-alkyl form. To get

, you must use Kinetic Control or specific Imidate Chemistry .[1]

The Solution: The Trichloroacetimidate Method (Protocol B) Recent breakthroughs utilize alkyl 2,2,2-trichloroacetimidates with Lewis Acid catalysis to achieve high


 selectivity, bypassing the thermodynamic trap.[1]

Protocol B: Selective N2-Alkylation [5]

  • Reagents: Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv).

  • Catalyst:

    
     (0.1–0.2 equiv) or TMSOTf.[1]
    
  • Solvent: Cyclohexane/DCM (non-polar solvents enhance this effect).[1]

  • Conditions: RT, under

    
    .
    

Alternative (Mitsunobu): Use


 / DIAD / Alcohol in THF. Mitsunobu reactions on indazoles generally favor the 

product due to the steric trajectory of the bulky phosphonium intermediate, which prefers the less hindered approach, often overriding thermodynamic stability [1].[1]
Q3: "How do I separate the isomers? They co-elute on TLC."

Technical Insight: The 3-Iodo and 4-


 groups make the molecule lipophilic, compressing Rf values.
  • N1-Isomer (Benzenoid): Typically less polar (Higher Rf).[1] It retains aromaticity in the benzene ring.[1]

  • N2-Isomer (Quinonoid): Typically more polar (Lower Rf).[1] It has a larger dipole moment.[1]

Separation Strategy:

  • Solvent System: Do not use pure EtOAc/Hexane. Switch to Toluene/Acetone (95:5) or DCM/MeOH (99:1).[1] Toluene often resolves regioisomers better due to

    
    -
    
    
    
    interactions.
  • Crystallization:

    
     isomers often have higher melting points and crystallize more readily.[1] Try recrystallizing the mixture from hot Ethanol or Heptane.[1]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence between Thermodynamic (


) and Kinetic (

) pathways for your specific substrate.

IndazoleAlkylation Substrate 3-Iodo-4-(CF3)-1H-indazole (Tautomeric Equilibrium) Anion Indazole Anion (Delocalized Negative Charge) Substrate->Anion Base (NaH) TS_N1 TS: N1 Attack (Thermodynamic Path) Anion->TS_N1 Slow Equilibration (Na+/THF) TS_N2 TS: N2 Attack (Kinetic/Steric Path) Anion->TS_N2 Fast Kinetic Attack (Crowded by 3-Iodo) Prod_N1 N1-Alkyl Product (Benzenoid - Major) TS_N1->Prod_N1 Stable Prod_N2 N2-Alkyl Product (Quinonoid - Minor) TS_N2->Prod_N2 Less Stable

Caption: Pathway divergence. NaH/THF promotes the thermodynamic path (N1).[1][2][3] 3-Iodo sterics hinder but do not fully block N2.[1]

Part 4: Summary of Regioselectivity Factors

VariableEffect on 3-Iodo-4-(CF3)-IndazoleReference
Base: NaH Favors N1 (Thermodynamic).[1][2][3][6][7] Promotes tight ion-pairing.[1, 3]
Base:

Favors N1 , but looser ion-pairing may allow ~5-10% N2.[4]
Solvent: THF Favors N1 . Non-polar nature tightens Na-N coordination.[1]
Solvent: DMF Increases reaction rate but may erode selectivity (more N2).[1][2]
Electrophile: Alkyl Halide Standard

.[1] Follows base/solvent trends.[1][2]
[1]
Electrophile: Trichloroacetimidate Favors N2 (Acid catalyzed mechanism).[1][5][5]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry (2021).[1] URL:[Link][1][6]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry (2024).[1] URL:[Link][1]

  • Development of a selective and scalable N1-indazole alkylation. Source: Royal Society of Chemistry (RSC) - Reaction Chemistry & Engineering (2024).[1] URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Pfizer (2022/2024).[1] URL:[Link]

Sources

Technical Support Center: Enhancing Reactivity of Electron-Deficient 4-Trifluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-trifluoromethyl indazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in the functionalization of this electron-deficient heterocyclic scaffold. The potent electron-withdrawing nature of the 4-CF₃ group significantly deactivates the indazole ring, often leading to sluggish or failed reactions. This resource will equip you with the knowledge to enhance reactivity and achieve your synthetic goals.

I. Understanding the Challenge: The Electronic Impact of the 4-CF₃ Group

The trifluoromethyl group at the 4-position of the indazole ring exerts a strong electron-withdrawing effect through both induction (σ-withdrawal) and negative hyperconjugation. This has several key consequences for reactivity:

  • Reduced Nucleophilicity: The electron density of the entire ring system, including the nitrogen atoms, is diminished. This makes the indazole less nucleophilic and more challenging to N-arylate or N-alkylate.

  • Deactivated C-H Bonds: The electron-deficient nature of the ring makes direct C-H functionalization more difficult.

  • Slower Oxidative Addition: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the electron-poor nature of the aryl halide can slow down the rate-limiting oxidative addition step.

The following sections will address specific issues you may encounter in common synthetic transformations.

II. Troubleshooting Guide & FAQs

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are workhorses in modern synthetic chemistry, but their application to electron-deficient systems like 4-trifluoromethyl indazoles requires careful optimization.

FAQ 1: My Suzuki-Miyaura coupling with a 4-trifluoromethyl-halo-indazole is sluggish and gives low yields. What are the likely causes and how can I improve it?

Low reactivity in Suzuki-Miyaura couplings of electron-deficient indazoles is a common problem. The primary bottlenecks are often slow oxidative addition and catalyst deactivation. Here’s a systematic approach to troubleshooting:

Troubleshooting Workflow for Sluggish Suzuki-Miyaura Reactions

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst base Screen Bases catalyst->base solvent Adjust Solvent System base->solvent temp Increase Temperature solvent->temp boron Consider Boronic Ester temp->boron

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Detailed Solutions:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Rationale: The electron-deficient nature of the 4-trifluoromethyl indazole halide requires a more electron-rich and sterically bulky ligand to facilitate the oxidative addition step and stabilize the active Pd(0) species.

    • Recommendation: Switch to modern, electron-rich, bulky phosphine ligands. Buchwald's biarylphosphine ligands are particularly effective for challenging substrates.[1]

    • Actionable Advice: Screen a panel of ligands such as SPhos, XPhos, or RuPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[1]

  • Base Selection: The choice of base is crucial and often interdependent with the solvent.

    • Rationale: The base activates the boronic acid for transmetalation. For electron-deficient systems, a stronger base may be necessary to accelerate this step.

    • Recommendation: Stronger, non-nucleophilic bases are often preferred.

    • Actionable Advice: If using weaker bases like K₂CO₃ or Na₂CO₃ with poor results, switch to stronger bases such as K₃PO₄ or Cs₂CO₃.[2]

  • Solvent System: The solvent must solubilize all components and not interfere with the catalyst.

    • Rationale: Aprotic polar solvents are generally effective. The addition of water can sometimes be beneficial, but in other cases, strictly anhydrous conditions are better.

    • Recommendation: A mixture of a high-boiling point aprotic solvent and water is a good starting point.

    • Actionable Advice: Common solvent systems to screen include dioxane/water, toluene/water, or DMF.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 4-CF₃-Indazole Halides

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective with a range of ligands.
Ligand XPhos, SPhos, or RuPhos (1.2-2x Pd)Bulky, electron-rich ligands that accelerate oxidative addition.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases that can enhance transmetalation.[2]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for solubilizing reagents and compatible with many catalysts.
Temperature 80-120 °CHigher temperatures are often needed for electron-deficient substrates.

FAQ 2: I am observing significant hydrodehalogenation of my starting material in my cross-coupling reaction. How can I prevent this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction with electron-deficient aryl halides.[3]

Proposed Mechanism of Hydrodehalogenation

Ar(CF3)-X Ar(CF3)-X Ar(CF3)Pd(II)XL2 Ar(CF3)Pd(II)XL2 Ar(CF3)-X->Ar(CF3)Pd(II)XL2 Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar(CF3)Pd(II)XL2 Ar(CF3)Pd(II)HL2 Ar(CF3)Pd(II)HL2 Ar(CF3)Pd(II)XL2->Ar(CF3)Pd(II)HL2 Hydride Transfer Hydride Source Hydride Source (e.g., solvent, base, H₂O) Hydride Source->Ar(CF3)Pd(II)HL2 Ar(CF3)-H Ar(CF3)-H (Hydrodehalogenation) Ar(CF3)Pd(II)HL2->Ar(CF3)-H Reductive Elimination start Failed Buchwald-Hartwig Amination ligand Optimize Ligand start->ligand base Select Appropriate Base ligand->base precatalyst Use a Modern Precatalyst base->precatalyst temp Adjust Temperature precatalyst->temp

Caption: Systematic approach to troubleshooting Buchwald-Hartwig amination reactions.

Detailed Solutions:

  • Ligand Selection is Key: The choice of ligand is paramount for successful amination of electron-deficient substrates. [4] * Rationale: The ligand must facilitate both oxidative addition to the electron-poor aryl halide and the subsequent reductive elimination to form the C-N bond. Bulky, electron-rich ligands are generally required. [5] * Recommendation: Use specialized biarylphosphine ligands.

    • Actionable Advice: For primary amines, BrettPhos is often a good choice. For secondary amines, consider RuPhos. For particularly challenging couplings, tBuBrettPhos or DavePhos may be necessary. [4]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Rationale: The base must be strong enough to deprotonate the amine without competing as a nucleophile.

    • Actionable Advice: NaOtBu, KOtBu, or LHMDS are common choices. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures can be effective. [4]

  • Use a Modern Precatalyst: Modern palladacycle precatalysts can offer improved performance.

    • Rationale: Precatalysts like the G3 or G4 Buchwald precatalysts form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂. [4] * Actionable Advice: If using a traditional palladium source, consider switching to a precatalyst such as XPhos Pd G3.

B. N-Arylation and N-Alkylation

Direct functionalization of the indazole nitrogen atoms can be complicated by regioselectivity issues and the reduced nucleophilicity of the 4-trifluoromethyl indazole.

FAQ 4: I am getting a mixture of N1 and N2 alkylated products with my 4-trifluoromethyl-indazole. How can I control the regioselectivity?

The N1/N2 regioselectivity of indazole alkylation is influenced by a combination of steric and electronic factors, as well as the reaction conditions. [6] Factors Influencing N1/N2 Regioselectivity

Regioselectivity N1 vs. N2 Selectivity Base Base/Counter-ion Regioselectivity->Base Solvent Solvent Regioselectivity->Solvent Electrophile Alkylating Agent Regioselectivity->Electrophile Substituents Indazole Substituents Regioselectivity->Substituents

Caption: Key factors controlling the regioselectivity of indazole N-alkylation.

Detailed Solutions:

  • For N1-Selectivity:

    • Rationale: The N1 position is generally less sterically hindered. Certain conditions can favor the formation of the thermodynamically more stable 1H-indazole anion. [7] * Actionable Advice: A common and effective method is to use a strong, non-nucleophilic base in an aprotic solvent. The combination of NaH in THF is often highly selective for N1 alkylation. [8]

  • For N2-Selectivity:

    • Rationale: N2-alkylation can be favored under specific conditions that either direct the electrophile to this position or proceed through a different mechanism.

    • Actionable Advice:

      • Mitsunobu Conditions: The Mitsunobu reaction (DEAD, PPh₃, and an alcohol) often favors N2-alkylation. [6] * Acid Catalysis with Diazo Compounds: The use of TfOH with diazo compounds has been reported to be highly selective for N2-alkylation. [9] Table 2: General Conditions for Regioselective N-Alkylation of 4-CF₃-Indazole

Desired IsomerBase/Reagent SystemSolventRationale
N1-Alkylated NaHTHFFavors the thermodynamically more stable N1-anion. [8]
N2-Alkylated DEAD, PPh₃, R-OHTHF, DioxaneMitsunobu conditions often favor the N2 position. [6]
N2-Alkylated TfOH, R-CHN₂CH₂Cl₂Acid-catalyzed reaction with diazo compounds can be highly N2-selective. [9]

FAQ 5: My Chan-Lam N-arylation of 4-trifluoromethyl-1H-indazole with an arylboronic acid is not working. What can I do?

The Chan-Lam coupling is a useful alternative to palladium-catalyzed methods for C-N bond formation. However, the electron-deficient nature of the indazole can still pose a challenge.

Detailed Solutions:

  • Catalyst and Oxidant: The choice of copper source and oxidant is critical.

    • Rationale: The reaction proceeds through a Cu(II)/Cu(III) catalytic cycle, and an effective oxidant is needed to regenerate the active catalyst.

    • Actionable Advice: Cu(OAc)₂ is a common and effective catalyst. The reaction is often run in the presence of air (oxygen) as the terminal oxidant. Sometimes, the addition of a co-oxidant can be beneficial.

  • Base and Solvent: A suitable base and solvent are necessary to facilitate the reaction.

    • Rationale: A base is required to deprotonate the indazole. The solvent must be able to solubilize the reagents and not coordinate too strongly to the copper catalyst.

    • Actionable Advice: Pyridine is often used as both a base and a ligand. Other amine bases like triethylamine can also be effective. Dichloromethane (DCM) or methanol are common solvents. [10]

  • Substrate Considerations: The electronics of the boronic acid can play a role.

    • Rationale: Electron-rich arylboronic acids tend to react more readily in Chan-Lam couplings.

    • Actionable Advice: If you are using an electron-deficient arylboronic acid, you may need to increase the reaction temperature or use a more activated boronic acid derivative.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Trifluoromethyl-Halo-Indazole

This is a general starting point and may require optimization for your specific substrates.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-trifluoromethyl-halo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) in the chosen solvent (e.g., 1,4-dioxane).

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the reaction vial via syringe, followed by the catalyst solution.

  • Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Trifluoromethyl-Halo-Indazole

This protocol is adapted for modern precatalysts and requires strict anhydrous and anaerobic conditions.

  • In a glovebox, add the 4-trifluoromethyl-halo-indazole (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100-110 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • El Kazzouli, S., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ChemInform.

  • BenchChem. (2025). Preventing hydrodehalogenation in palladium-catalyzed reactions. BenchChem Technical Support.

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry.

  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. BenchChem Technical Support.

  • Alberico, D., et al. (2007). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.

  • Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.

  • Sosnovskikh, V. Y., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry.

  • Sosnovskikh, V. Y., et al. (2020). Chan–Evans–Lam N 1-(het)arylation and N 1-alkеnylation of 4-fluoroalkylpyrimidin-2(1 H )-ones. ResearchGate.

  • Chang, C.-Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. MDPI.

  • Smith, A. B., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.

  • Al-Zoubi, R. M. (2020). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.

  • Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Wang, Y., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Indazole Derivatives. BenchChem Technical Support.

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Garg, N. K., et al. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Angewandte Chemie International Edition.

  • Chen, R., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • WuXi AppTec. (2021). QM Analyses of Regioselectivity in Chan-Lam Reaction. WuXi Biology.

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.

  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.

  • Smith, A. B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

  • Liu, W., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications.

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

  • Bodke, Y. D., et al. (2020). Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate.

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.

  • Murray, P. (2018). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.

  • Giraud, F., et al. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems.

  • Abarbri, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

  • Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the fields of medicinal chemistry and drug development, a precise understanding of a molecule's structure is fundamental. Trifluoromethyl-substituted indazoles are a prominent scaffold in modern pharmaceuticals due to their unique physicochemical properties. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these compounds. This guide provides an in-depth comparison of the fragmentation patterns of trifluoromethyl indazoles under different ionization conditions, offering insights into the causal mechanisms behind their fragmentation and providing practical experimental guidance.

The Influence of Ionization Technique on Fragmentation

The choice of ionization technique profoundly impacts the fragmentation patterns observed in mass spectrometry. For trifluoromethyl indazoles, the two most common methods, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary structural information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This results in a detailed fragmentation pattern that can be considered a molecular fingerprint, invaluable for library matching and structural confirmation of small, volatile compounds.[1][2] However, the high energy can sometimes lead to the absence or low abundance of the molecular ion peak, which can be a limitation.[3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation.[1][4] This is highly advantageous for determining the molecular weight of the compound.[3][5] To induce fragmentation and gain structural insights with ESI, tandem mass spectrometry (MS/MS) is employed.[4] In MS/MS, the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID), providing controlled and structurally informative fragmentation.[6]

Deciphering the Fragmentation Code: Key Pathways for Trifluoromethyl Indazoles

The fragmentation of trifluoromethyl indazoles is dictated by the inherent stability of the indazole ring, the strong electron-withdrawing nature of the trifluoromethyl (CF3) group, and the position of this substituent on the aromatic ring. While direct literature on the fragmentation of trifluoromethyl indazoles is specialized, general principles for N-heterocycles and trifluoromethyl-substituted aromatics can be applied.[7][8]

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of a hypothetical trifluoromethyl indazole would likely proceed through several key pathways:

  • Loss of a Fluorine Radical (·F): The C-F bond is strong, but the stability of the resulting fragment can drive the loss of a fluorine atom. This would result in a peak at [M-19]+.

  • Loss of the Trifluoromethyl Radical (·CF3): A common fragmentation pathway for compounds containing a CF3 group is the cleavage of the C-CF3 bond, leading to a significant peak at [M-69]+.[7]

  • Cleavage of the Indazole Ring: The bicyclic indazole ring can undergo characteristic cleavages. A retro-Diels-Alder (rDA) type fragmentation of the pyrazole ring is a plausible pathway. For an indazole, this could involve the loss of N2H· or related neutral species, leading to complex fragment ions.

  • Sequential Losses: Following the initial fragmentation events, further losses of small neutral molecules like HCN are common for nitrogen-containing heterocyclic compounds.[9]

Table 1: Predicted Key EI-MS Fragment Ions for a Generic Monosubstituted Trifluoromethyl Indazole (Molecular Weight = 186.12 g/mol )

m/z Proposed Fragment Neutral Loss Significance
186[M]+•-Molecular Ion
167[M-F]+·FIndicates presence of fluorine
117[M-CF3]+·CF3Confirms trifluoromethyl group
90[C6H4N]+C2HF3NResult of indazole ring cleavage
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the fragmentation of the protonated molecule ([M+H]+) will differ from EI due to the even-electron nature of the precursor ion.[1]

  • Loss of HF: Protonation often occurs on one of the nitrogen atoms of the indazole ring. Subsequent fragmentation can involve the elimination of a neutral molecule of hydrogen fluoride (HF), resulting in a peak at [M+H-20]+.

  • Loss of CF2: Rearrangements can lead to the loss of difluorocarbene (:CF2), a neutral species, giving a peak at [M+H-50]+.

  • Indazole Ring Fragmentation: Similar to EI, the indazole ring can fragment. For protonated N-heterocycles, this often involves the loss of small neutral molecules like HCN or N2.[8] The specific losses will depend on the protonation site and the relative stability of the resulting fragment ions.

The position of the trifluoromethyl group will subtly influence the relative abundance of these fragment ions, potentially allowing for the differentiation of isomers.[10][11] For instance, the proximity of the CF3 group to a nitrogen atom may facilitate or hinder certain fragmentation pathways.

Comparative Analysis: Isomer Differentiation

Distinguishing between positional isomers of trifluoromethyl indazole (e.g., 3-CF3, 4-CF3, 5-CF3, 6-CF3, 7-CF3) is a common analytical challenge.[12] While they have identical molecular weights, their fragmentation patterns can exhibit subtle but significant differences.[10][11]

  • GC-MS (EI): The retention time in the gas chromatograph will be a primary differentiating factor.[2] Additionally, the relative intensities of the key fragment ions, particularly those resulting from ring cleavage, may differ between isomers due to steric and electronic effects influencing fragment ion stability.[13]

  • LC-MS/MS (ESI): In liquid chromatography, isomers may also exhibit different retention times. In the MS/MS spectra, the relative ratios of product ions can be a powerful tool for differentiation.[12] For example, a CF3 group at the 3-position might favor a fragmentation pathway involving the pyrazole part of the ring, while a substituent on the benzene ring might lead to fragments characteristic of a substituted benzene.

Experimental Protocols

Sample Preparation
  • For GC-MS: Dissolve the trifluoromethyl indazole sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[10]

  • For LC-MS (ESI): Dissolve the sample in a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile, to a concentration of about 1 mg/mL.[10] To promote protonation in positive ion mode, it is common to add a small amount of formic acid (0.1% v/v) to the solvent.[6][10]

Workflow for Mass Spectrometric Analysis

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Trifluoromethyl Indazole Sample Solvent Choose Appropriate Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Injection Inject into MS System Dissolve->Injection Ionization Select Ionization (EI or ESI) Injection->Ionization MS1 Acquire Full Scan (MS1) Ionization->MS1 MS2 Perform Tandem MS (MS/MS on [M+H]+) MS1->MS2 for ESI Identify_M Identify Molecular Ion ([M]+• or [M+H]+) MS1->Identify_M Analyze_Frag Analyze Fragmentation Pattern MS2->Analyze_Frag Data Data Acquisition Identify_M->Analyze_Frag Compare Compare with Known Patterns/ Isomers Analyze_Frag->Compare Structure Propose Structure Compare->Structure

Caption: General workflow for the mass spectrometric analysis of trifluoromethyl indazoles.

Instrumentation Parameters

GC-MS (EI)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

LC-MS/MS (ESI)

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Ion Source: ESI in positive ion mode

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Proposed Fragmentation Pathways

The following diagram illustrates a plausible fragmentation cascade for a protonated trifluoromethyl indazole under ESI-MS/MS conditions.

Fragmentation_Pathway Parent [M+H]+ (m/z 187) Frag1 [M+H-HF]+ (m/z 167) Parent->Frag1 -HF Frag2 [M+H-CF2]+ (m/z 137) Parent->Frag2 -:CF2 (rearrangement) Frag3 [M+H-CF3]+ (m/z 118) Parent->Frag3 -·CF3 + H· Frag4 [Indazole Ring Fragment]+ (e.g., m/z 91) Frag1->Frag4 -C2H2F

Caption: A potential ESI-MS/MS fragmentation pathway for a protonated trifluoromethyl indazole.

Conclusion

The mass spectrometric analysis of trifluoromethyl indazoles provides a wealth of structural information. Electron ionization is a powerful tool for generating a detailed fragmentation fingerprint, ideal for isomer differentiation when coupled with gas chromatography. Electrospray ionization, particularly with tandem MS, is indispensable for confirming molecular weight and probing fragmentation pathways in a controlled manner. By understanding the fundamental principles of fragmentation for N-heterocycles and trifluoromethyl-substituted compounds, and by employing systematic experimental protocols, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.

References

  • PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. 2008. Available from: [Link]

  • Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. 2021. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. 2024. Available from: [Link]

  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 2019. Available from: [Link]

  • PMC. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. 2023. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. 2017. Available from: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. 2024. Available from: [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. 2022. Available from: [Link]

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. 2024. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Available from: [Link]

  • GC/MS. Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • ResearchGate. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. 2016. Available from: [Link]

  • ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. 2023. Available from: [Link]

  • Saarland University. Interpretation of mass spectra. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. 2021. Available from: [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 2019. Available from: [Link]

  • PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. 2019. Available from: [Link]

  • UAB. Ion fragmentation of small molecules in mass spectrometry. 2009. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. 2023. Available from: [Link]

  • Bruker. ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Available from: [Link]

Sources

Crystal structure analysis and X-ray diffraction of 3-Iodo-4-(trifluoromethyl)-1H-indazole

[1]

Executive Summary

This guide provides a technical framework for the structural analysis of 3-Iodo-4-(trifluoromethyl)-1H-indazole , a critical scaffold in the development of kinase inhibitors and fluorinated pharmaceuticals.[1]

The presence of a heavy halogen (Iodine) at position C3 and a strong electron-withdrawing group (

1Single Crystal X-Ray Diffraction (SC-XRD)

Comparative Analysis: Characterization Techniques

For this specific isomer, standard analytical techniques often fail to provide absolute confirmation of regiochemistry, particularly distinguishing between the 3-iodo and other positional isomers (e.g., 5-iodo or 7-iodo) formed during non-selective iodination.[1]

FeatureSC-XRD (Recommended) Powder XRD (PXRD) NMR (

)
Primary Utility Absolute 3D Structure & PackingPhase IdentificationSolution-state Connectivity
Regioisomer Certainty 100% (Direct Visualization) Low (Requires Reference)Medium (Coupling Constants)
Polymorph Detection High (Single phase analysis)High (Bulk screening) None (Averaged signal)
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline PowderSolubilized Sample
Limitation Time-intensive growthCannot solve ab initio easilyNo packing/interaction data

Critical Insight: While NMR confirms the presence of the


 and Indazole core, it often struggles to definitively assign the Iodine position relative to the 

group due to the lack of protons on the substituted carbons. SC-XRD is the only self-validating method to confirm the 3,4-substitution pattern.

Technical Comparison: X-Ray Source Selection

The most common failure mode in analyzing this compound is the use of standard Copper (Cu) radiation.[1]

The "Iodine Problem" in Diffraction

Iodine (




1
ParameterCopper Source (Cu

)
Molybdenum Source (Mo

)
Wavelength (

)
1.54184 Å0.71073 Å
Absorption (

) for Iodine
High (~20-25 mm

)
Low (~2-3 mm

)
Data Quality Poor (High background noise)Excellent (High resolution)
Resolution Limit ~0.80 Å~0.40 Å (Better for heavy atoms)
Recommendation Avoid for this moleculeMandatory

Structural Analysis: Intermolecular Forces

In the parent 1H-Indazole , the lattice is dominated by

This compound

Halogen Bonding (XB)1
Interaction Hierarchy Diagram

The following diagram illustrates the competitive forces driving the crystal packing of this molecule.

CrystalForcesMoleculeThis compoundHBHydrogen Bonding (HB)(Classic Indazole Motif)Molecule->HBN1-H DonorN2 AcceptorXBHalogen Bonding (XB)(Iodine Effect)Molecule->XBC3-I Sigma HoleF_SegFluorous Segregation(CF3 Effect)Molecule->F_SegLipophilic CF3ResultCrystal LatticeArchitectureHB->ResultForms Dimers/ChainsXB->ResultForms I...N or I...O contacts(Directional)F_Seg->ResultCreates Fluorous Layers

Caption: Competitive intermolecular forces. The C-I...N halogen bond often competes with or reinforces the standard N-H...N hydrogen bond network.

Expected Structural Motifs[1][2][3]
  • N-H...N Hydrogen Bond: The N1 proton typically donates to the N2 of a neighboring molecule.

  • C-I...N Halogen Bond: The Iodine atom possesses a positive electrostatic potential cap (

    
    -hole) along the C-I bond axis.[1] This often docks with the lone pair of the N2 atom (if not used by H-bonding) or the 
    
    
    -system of the phenyl ring.
  • Fluorine Disorder: The

    
     group at position 4 is sterically bulky and rotationally active.[1] Expect rotational disorder in the electron density map, requiring modeling with split positions (e.g., A/B occupancy).
    

Experimental Protocol

Phase 1: Synthesis & Purification

Note: High purity (>98%) is required for optical quality crystals.[1]

  • Precursor: Start with 4-(trifluoromethyl)-1H-indazole.[1]

  • Iodination: React with N-Iodosuccinimide (NIS) in DMF at RT.

    • Why: NIS provides a "soft" electrophilic iodine source, favoring the C3 position over the benzene ring positions.

  • Workup: Quench with Sodium Thiosulfate (

    
    ) to remove free iodine (which appears as purple/brown impurities).[1]
    
Phase 2: Crystallization (Vapor Diffusion)

Standard evaporation often yields microcrystalline powder.[1] Vapor diffusion is preferred for X-ray quality prisms.[1]

  • Solvent (Inner Vial): Ethyl Acetate or THF (High solubility).[1]

  • Antisolvent (Outer Vial): Hexane or Pentane (Low solubility).[1]

  • Method: Place 20 mg of product in a small vial with 1 mL solvent. Place this open vial inside a larger jar containing 10 mL antisolvent. Seal the outer jar.

  • Timeline: 3-7 days.

  • Outcome: Colorless to pale yellow prisms.[1]

Phase 3: Diffraction Workflow

XRD_Workflowcluster_checkValidationSelectionCrystal Selection(Polarized Light)MountingMounting(MiTeGen Loop + Oil)Selection->MountingScreeningScreening(Mo Source)Mounting->ScreeningCollectionData Collection(Full Sphere)Screening->CollectionIf >1.0 Å resRefinementStructure Refinement(SHELXL)Collection->RefinementCheckCIFCheckCIF ReportRefinement->CheckCIF

Caption: Optimized XRD workflow. Note the mandatory use of Mo-Source during screening and collection.

References & Data Sources

  • Synthesis of Iodinated Indazoles:

    • Lefebvre, V., et al. (2010).[1][2] "General and Efficient Synthesis of Substituted Indazoles." Journal of Organic Chemistry, 75(8), 2730–2732.[1] Link[1]

  • Halogen Bonding in Crystal Engineering:

    • Metrangolo, P., et al. (2005).[1] "Halogen Bonding: A Supramolecular Tool."[1] Angewandte Chemie International Edition, 44(35), 5560-5561.[1] Link[1]

  • X-Ray Source Selection (Mo vs Cu):

    • Moseley’s Law and Absorption Edges.[1][3] International Tables for Crystallography, Vol. C. Link[1]

  • Crystallization Techniques:

    • Stout, G. H., & Jensen, L. H. (1989).[1] X-Ray Structure Determination: A Practical Guide. Wiley-Interscience.[1]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis and handling of halogenated organic compounds should be performed in a fume hood.

Structural Validation of 3,4-Disubstituted Indazoles: A NOESY-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in oncology and kinase inhibition. However, the synthesis of 3,4-disubstituted indazoles presents a unique "double-blind" analytical challenge:

  • Regioisomerism (N1 vs. N2): Alkylation of the pyrazole ring often yields mixtures of 1H- (N1) and 2H- (N2) isomers.

  • Peri-Substitution Ambiguity (C3 vs. C4): Confirming substitution at the C4 position (the "bay region") versus the C5, C6, or C7 positions is difficult using standard 1D NMR due to complex coupling constants in fused systems.

This guide validates Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary analytical filter for these structures. Unlike HMBC, which relies on through-bond correlations that can be silent across quaternary carbons, NOESY provides unambiguous spatial proof of the C3–C4 interaction and N-alkylation site.

The Structural Challenge: "The Bay Region"

In 3,4-disubstituted indazoles, the steric environment is dominated by the proximity of the C3-substituent and the C4-substituent. This is chemically analogous to the 1,8-positions in naphthalene.

  • The Critical Check: To validate a 3,4-substitution pattern, one must prove that the group at C3 is spatially adjacent to the group at C4.

  • The Failure Mode: If the synthesis inadvertently substituted C6 instead of C4, the C3-substituent would show a NOE correlation to a proton at C4, rather than the substituent at C4.

Diagram 1: Structural Ambiguity & Validation Logic

IndazoleValidation Synthesis Synthesis of 3,4-Disubstituted Indazole Ambiguity Structural Ambiguity: 1. N1 vs N2 Isomer? 2. C4 vs C6 Substitution? Synthesis->Ambiguity Method_1D 1D 1H NMR (Coupling Constants) Ambiguity->Method_1D Method_HMBC HMBC (Long Range Coupling) Ambiguity->Method_HMBC Method_NOESY 2D NOESY (Spatial Proximity) Ambiguity->Method_NOESY Result_Fail Ambiguous: Quaternary carbons block couplings Method_1D->Result_Fail Method_HMBC->Result_Fail Weak 4J Result_Success Confirmed Structure: 1. R3 <-> R4 Cross-peak 2. N-R <-> H7/H3 Cross-peak Method_NOESY->Result_Success

Caption: Workflow demonstrating why NOESY is the critical filter for resolving peri-substitution and regioisomerism in indazoles.

Comparative Analysis: NOESY vs. Alternatives

While X-ray crystallography is definitive, it is low-throughput. For solution-state validation, NOESY outperforms other NMR techniques for this specific scaffold.

FeatureNOESY (Recommended) HMBC 1D 1H NMR 15N-HMBC
Primary Mechanism Through-Space (Dipolar Coupling, < 5Å)Through-Bond (

)
Scalar Coupling (

)
Nitrogen Connectivity
N1 vs. N2 Validation High Confidence. N1-R shows NOE to H7. N2-R shows NOE to R3.Medium. Depends on observing

to C7a (N1) vs C3 (N2). Often weak.
Low. Chemical shift rules are unreliable with varying substituents.High. Distinct chemical shifts (~100 ppm diff), but low sensitivity.
3,4-Position Validation Definitive. Direct NOE between R3 and R4 confirms they are neighbors.Ambiguous. Hard to distinguish C4 from C6 if quaternary carbons break the path.Medium. Requires clear splitting patterns; fails if spectra are crowded.N/A
Sample Requirement ~5-10 mg (Standard)~10-20 mg (Higher conc. needed)< 1 mg> 30 mg or labeled
Throughput Medium (1-4 hours)Medium (1-4 hours)High (10 mins)Low (Overnight)

Experimental Protocol: The Self-Validating System

To ensure data integrity, the NOESY experiment must be set up to maximize the Nuclear Overhauser Effect (NOE) while minimizing artifacts (Zero Quantum Coherence).

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 to prevent aggregation and slow down molecular tumbling (closer to the NOE minimum).

  • Concentration: 10–20 mM.

  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Method: Bubble Argon through the sample for 2 minutes or use the freeze-pump-thaw cycle.

Step 2: Pulse Sequence Parameters
  • Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 
    
    • Small Molecules (MW < 600): Set to 500 – 800 ms .

    • Reasoning: Indazoles are small molecules in the "positive NOE" regime. Too short (<300ms) = no buildup. Too long (>1s) = spin diffusion (false positives).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds) to ensure quantitative buildup.
Step 3: Processing & Phasing[1]
  • Phasing: For small molecules, diagonal peaks are negative (or positive) and cross-peaks are opposite sign to the diagonal.[1]

  • Symmetrization: Do NOT use. Symmetrization can generate false cross-peaks from noise. Trust only raw, phased data.

Data Interpretation: The "Smoking Gun" Signals

The validation of a 3,4-disubstituted indazole rests on observing two specific vectors of interaction.

Vector A: The "Bay Region" (C3-C4)

This confirms the substituent is at C4, not C5/6/7.

  • Observation: Strong cross-peak between the protons of the C3-substituent (e.g.,

    
    ) and the C4-substituent.
    
  • Negative Control: If the group is at C6, the C3-substituent will show a NOE to a proton at C4 (a doublet or singlet in the aromatic region).

Vector B: The Regioisomer (N1 vs N2)

This confirms the site of alkylation.

  • N1-Isomer: Cross-peak between N-Alkyl protons and H7 (the aromatic proton at ~7.5-8.0 ppm).

  • N2-Isomer: Cross-peak between N-Alkyl protons and R3 (the substituent at C3).

Diagram 2: Molecular Interaction Map

Caption: Spatial map of NOE correlations. Green dashed lines indicate the "Smoking Gun" signals for an N1-alkyl-3,4-disubstituted indazole.

Expert Insight: The Rotamer Issue

In 3,4-disubstituted systems, steric clash can force substituents out of the plane.

  • Observation: If R3 and R4 are both bulky (e.g., R3 = Phenyl, R4 = Iodo), the NOE signal intensity may be modulated by the twist angle.

  • Mitigation: If the R3-R4 NOE is weak, lower the temperature (e.g., 273 K) to slow down rotation and enhance the population of the syn-conformer, or run a ROESY experiment, which is less sensitive to correlation time (

    
    ) issues in mid-sized molecules.
    

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR. Retrieved from

  • Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds.[3][4][5][6][7] Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for Pulse Sequences).
  • Reich, H. J. (2024). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison. Retrieved from

  • Doğanç, F., & Göker, A. H. (2024).[8] Regioisomeric N-alkylation of some indazoles.[8] ResearchGate.[5] Retrieved from

Sources

A Senior Application Scientist's Guide to Quality Control Standards for 3-Iodo-4-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Pharmaceutical Intermediate

3-Iodo-4-(trifluoromethyl)-1H-indazole is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific substitution pattern—an iodine atom at the 3-position and a trifluoromethyl group at the 4-position—makes it a valuable intermediate for introducing these moieties into larger drug candidates, often targeting kinases or other key biological targets.

The quality of this intermediate directly and profoundly impacts the quality of the final API.[1] Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can carry through the synthetic process, leading to lower yields, complex purification challenges, and, most critically, the potential for introducing toxic or immunogenic components into the final drug product.[2][3] Therefore, establishing a robust quality control (QC) framework, underpinned by well-characterized reference standards, is not merely a procedural step but a foundational requirement for regulatory compliance and patient safety.

This guide provides an in-depth comparison of reference standards for this compound, detailing the analytical methodologies required for their characterization and routine use. It is designed for researchers, analytical scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.

Pillar 1: The Regulatory Landscape for Intermediates

While this compound is an intermediate and not the final drug substance, its quality is governed by the same principles that ensure API safety and efficacy. The International Council for Harmonisation (ICH) provides a clear framework.

  • ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): This guideline stipulates that GMP principles should be applied to the manufacturing steps of "defined intermediates" to ensure the quality and purity of the final API.[1]

  • ICH Q3A (Impurities in New Drug Substances): This is the cornerstone of impurity control.[4][5][6] It defines thresholds for reporting, identifying, and qualifying impurities.[7][8] Any impurity in the final API exceeding the identification threshold (typically 0.05% to 0.10%) must be structurally characterized.[4][7] This necessitates a thorough understanding of the impurity profile of key intermediates like ours. Impurities are broadly classified as organic, inorganic, and residual solvents.[7]

  • United States Pharmacopeia (USP) General Chapter <1086>: This chapter provides guidance on controlling impurities in drug substances and products, reinforcing the concepts outlined in the ICH guidelines.[2][9][10][11][12] It emphasizes that impurity limits are based on both chemical and safety considerations.[9]

These guidelines collectively establish the causality behind rigorous QC: controlling the intermediate is essential for controlling the final API and meeting regulatory expectations. A supplier of this intermediate should be able to provide documentation aligned with these principles.[1]

Pillar 2: A Comparative Framework for Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for identity, purity, and potency. For a specialized intermediate like this compound, a pharmacopeial standard is unlikely to exist. Therefore, labs must either purchase a commercial standard or establish one in-house.

Standard Type Description Pros Cons Best For
Characterized In-House Primary Standard The highest-purity lot available, subjected to exhaustive analytical characterization (NMR, MS, HPLC, elemental analysis, etc.) to confirm structure and establish purity.Full control over characterization and documentation; deep understanding of the material.Resource-intensive (time and cost) to establish; requires significant analytical expertise.Establishing the definitive internal benchmark for all future QC testing.
Secondary (Working) Standard A high-purity lot that is characterized by comparison against the in-house primary standard.Cost-effective for routine use; conserves the primary standard.Characterization is comparative, not absolute; quality is dependent on the primary standard.Routine batch release testing, method validation, and system suitability checks.
Commercial Research-Grade Material Material purchased from a chemical supplier, often with a basic Certificate of Analysis (CoA) listing purity by a single method (e.g., HPLC or NMR).Readily available; suitable for initial research and development.Purity statement may not be comprehensive; potential for uncharacterized impurities; not suitable as a reference standard without further qualification.Initial synthesis trials and process development before a robust QC system is in place.

Pillar 3: Analytical Methodologies & Experimental Protocols

Workflow for Establishing an In-house Primary Reference Standard

The following diagram illustrates the comprehensive workflow required to qualify a batch of this compound as an in-house primary reference standard.

cluster_0 Phase 1: Candidate Selection & Initial Screening cluster_1 Phase 2: Structural Elucidation & Identity Confirmation (Orthogonal Methods) cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Qualification A Select Highest Purity Batch from Synthesis/Procurement B Initial Purity Screen (e.g., HPLC-UV >99.5%) A->B C 1H, 13C, 19F NMR Spectroscopy B->C G Purity by HPLC-UV (Mass Balance) B->G K Data Review & Purity Assignment C->K D High-Resolution Mass Spectrometry (HRMS) D->K E FTIR Spectroscopy E->K F Elemental Analysis (CHN + I) F->K G->K H Residual Solvent Analysis (GC-HS) H->K I Water Content (Karl Fischer) I->K J Non-Volatile Residue (Residue on Ignition) J->K L Generate Comprehensive Certificate of Characterization K->L M Establish Storage Conditions & Re-test Date L->M

Caption: Workflow for qualifying an in-house primary reference standard.

A. Identity Confirmation
  • Causality: NMR provides unequivocal structural information, confirming the connectivity of atoms and the specific isomeric form. ¹H NMR confirms the aromatic proton environment, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR is crucial for confirming the presence and environment of the -CF₃ group.[13][14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[15]

  • Instrumentation: Use a spectrometer operating at a minimum of 400 MHz for ¹H.[13]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • Acceptance Criteria: The observed chemical shifts, coupling constants, and integration must be consistent with the structure of this compound and free of significant unassigned signals.

  • Causality: MS confirms the molecular weight of the compound. High-resolution MS (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition, adding a high degree of confidence to the identity.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]

  • Instrumentation: Use a mass spectrometer capable of high-resolution measurement (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).[15][17]

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.

  • Acceptance Criteria: The measured mass of the protonated molecule [M+H]⁺ should be within ±5 ppm of the theoretical calculated mass for C₈H₅F₃IN₂⁺.

B. Purity and Impurity Assessment
  • Causality: HPLC is the primary technique for separating and quantifying organic impurities.[18] A reversed-phase C18 column is effective for retaining this relatively non-polar molecule, while UV detection is suitable due to the chromophoric nature of the indazole ring system. A gradient elution ensures that both early and late-eluting impurities are effectively separated.

Experimental Protocol:

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A to 20% A over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min[19]

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Determine purity by area normalization. Identify and report any impurity exceeding the 0.05% reporting threshold.[4]

  • Causality: ICH Q3C classifies residual solvents based on their toxicity.[4] Headspace GC is the standard method for detecting and quantifying these volatile impurities without interference from the non-volatile main compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approx. 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

  • GC Conditions:

    • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness

    • Carrier Gas: Helium

    • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector: Split, 250 °C

    • Detector: FID, 260 °C

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Acceptance Criteria: The concentration of any residual solvent must be below the limits specified in ICH Q3C.

Routine QC of a New Batch

This workflow is used for the routine analysis of new batches of this compound against the qualified primary or secondary reference standard.

cluster_0 Comparative Analysis A Receive New Batch & Reference Standard B Identity Check: FTIR Spectroscopy A->B C Purity & Impurity Profile: HPLC-UV A->C D Appearance & Solubility A->D E Compare Data to Reference Standard Specification B->E C->E D->E F Batch Meets Specification? E->F G Release Batch F->G Yes H Reject Batch & Initiate OOS Investigation F->H No

Caption: Workflow for routine quality control of a new batch.

Data Comparison & Acceptance Criteria

When evaluating a new batch against a reference standard, the data must conform to pre-defined specifications. The following table provides a typical set of acceptance criteria for a high-quality batch of this compound.

Test Method Acceptance Criteria Rationale / Reference
Appearance VisualWhite to off-white solidBasic quality check
Identity FTIRThe IR spectrum of the sample must match that of the reference standard.Confirms functional groups and fingerprint region are identical.
Purity (Organic) HPLC-UV≥ 99.0% by area normalizationEnsures the material is suitable for use in cGMP synthesis.
Individual Impurity HPLC-UVAny single unspecified impurity ≤ 0.10%Aligns with ICH Q3A identification thresholds for impurities.[4][7]
Total Impurities HPLC-UV≤ 1.0%Controls the overall impurity level of the intermediate.
Water Content Karl Fischer Titration≤ 0.5%Water can act as a deleterious impurity in subsequent synthetic steps.
Residual Solvents GC-HSComplies with ICH Q3C limitsEnsures patient safety from potentially toxic solvent residues.[4]

Conclusion

The quality control of this compound is a multi-faceted process that rests on a foundation of international regulatory guidelines. A robust QC strategy is not built on a single analytical result but on a self-validating system of orthogonal methods that confirm identity and comprehensively assess purity. By establishing a well-characterized in-house primary reference standard and employing validated analytical methods, researchers and manufacturers can ensure the consistency, quality, and safety of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28). Vertex AI Search Grounding Service.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • <1086> IMPURITIES IN OFFICIAL ARTICLES. USP.
  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (2025, February 17). Shijiazhuang Xinfuda Medical Packaging Co., Ltd.
  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • Organic Impurities in Drug Substances and Drug Products. US Pharmacopeia (USP).
  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (2012, December 15). USP.
  • 1086 Impurities in Drug Substances and Drug Products | PDF. Scribd.
  • 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4. Benchchem.
  • 3-IODO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE. Fluorochem.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Benchchem.
  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
  • 3-Iodo-4-(trifluoromethoxy)-1H-indazole|BLD Pharm. BLD Pharm.
  • 3-IODO-4-TRIFLUROMETHYL (1H)INDAZOLE.
  • Application Notes and Protocols for the Characterization of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
  • 3-iodo-7-(trifluoromethyl)-1H-indazole. CymitQuimica.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • Confirmation of Synthesis of Sparingly Soluble Compounds by Accurate MALDI-TOF Mass Spectrometry. Shimadzu.
  • Development and Validation of a New HPLC-UV Method for the Simultaneous Determination of Triclabendazole and Ivermectin B1a in a Pharmaceutical Formulation. (2025, August 10).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Iodo-4-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical sciences, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The novel heterocyclic building block, 3-Iodo-4-(trifluoromethyl)-1H-indazole, is invaluable in medicinal chemistry and materials science, primarily for its utility in cross-coupling reactions where the iodo group serves as a versatile synthetic handle. However, its halogenated nature necessitates a rigorous and informed approach to waste management.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is grounded in chemical safety principles and regulatory compliance. Our goal is to empower you to manage this chemical waste stream confidently, protecting yourself, your colleagues, and the environment.

Hazard Profile and Risk Assessment

The primary risks involve irritation and acute toxicity upon ingestion or inhalation.[1] The presence of both iodine and fluorine atoms classifies it definitively as a halogenated organic compound, which requires a specific waste stream for disposal.[2][3]

Table 1: Hazard Identification for Trifluoromethyl-substituted Iodoindazoles

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral) GHS07Warning H302: Harmful if swallowed.[1]
Skin Irritation GHS07Warning H315: Causes skin irritation.[1]
Eye Irritation GHS07Warning H319: Causes serious eye irritation.[1]
Respiratory Irritation GHS07Warning H335: May cause respiratory irritation.[1]

The Cornerstone of Disposal: Waste Segregation

The single most critical principle in chemical waste management is segregation. This compound is a halogenated organic compound . As such, it must never be mixed with non-halogenated organic waste.[2][3][4]

Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydroiodic and hydrofluoric acid) produced during combustion.[5] Disposing of this compound in a non-halogenated waste stream can damage standard incinerators and release toxic and corrosive pollutants into the atmosphere. Segregation ensures that the waste is sent to a facility capable of handling it safely.

Standard Operating Procedure for Disposal

This protocol covers the disposal of the pure, solid compound as well as solutions and contaminated materials.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling the compound or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][6]

  • Hand Protection: Nitrile gloves. Inspect for tears before use and wash hands thoroughly after handling.[1]

  • Body Protection: A standard laboratory coat.[6]

  • Respiratory Protection: All handling of the solid powder or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Waste Collection and Container Management

A. Pure Solid Compound and Contaminated Solids:

  • Collection: Scrape any residual this compound powder, along with any contaminated weigh paper or spatulas, into a dedicated, sealable waste container.

  • Container Type: Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is in good condition with a tightly sealing screw cap.[4]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE" and the full chemical name: "Halogenated Organic Solid Waste: this compound." [4] Do not use abbreviations.

B. Contaminated Liquid Solutions:

  • Collection: All solutions containing this compound (e.g., from reaction mixtures, chromatography fractions, or extraction solvents) must be collected as halogenated liquid waste.

  • Container Type: Use a chemically compatible solvent waste container (e.g., HDPE carboy) designated for halogenated liquids.[3]

  • Labeling: The container must be clearly marked "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS." [4][7] Maintain a log sheet on or near the container listing all constituents and their approximate percentages.[7]

  • Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[7] Never pour any organic substance down the drain.[2][8]

C. Decontamination of Labware:

  • Initial Rinse: Rinse contaminated glassware (flasks, beakers, etc.) with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate).

  • Collect Rinse: This first rinseate is considered hazardous and must be disposed of into the designated "Halogenated Organic Liquid Waste" container.

  • Final Cleaning: After the initial hazardous rinse, the glassware can be washed normally.

Storage and Final Disposal

Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked and provide secondary containment. The final disposal of the collected waste must be managed through your institution's Environmental Health and Safety (EHS) department, which will arrange for pickup by a licensed hazardous waste disposal company.

Spill Management

In the event of a minor spill:

  • Ensure adequate ventilation and wear appropriate PPE.[8]

  • Contain the spill to prevent it from spreading.

  • For solid spills, gently sweep or vacuum the material into a designated waste container. Avoid creating dust.[6]

  • For liquid spills, absorb the material using an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material in a sealed container and label it as "Halogenated Organic Solid Waste." [8]

  • For large or unmanageable spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste generated from work involving this compound.

G Disposal Workflow for this compound start Waste Generated q_type What is the waste form? start->q_type solid Pure solid or contaminated solid material (e.g., weigh paper, gloves) q_type->solid Solid liquid Liquid solution containing the compound (e.g., reaction mixture, solvent rinse) q_type->liquid Liquid glass Contaminated Glassware q_type->glass Glassware solid_waste Container: 'Halogenated Organic SOLID Waste' solid->solid_waste liquid_waste Container: 'Halogenated Organic LIQUID Waste' liquid->liquid_waste decon Action: Perform initial solvent rinse. Collect rinseate. glass->decon decon->liquid_waste final_wash Proceed to normal washing decon->final_wash

Caption: Decision workflow for proper waste segregation.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • 4-Fluoro-3-iodo-6-methoxy-1H-indazole Properties. U.S. Environmental Protection Agency. [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]

  • Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Comprehensive Safety and Handling Guide for 3-Iodo-4-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-4-(trifluoromethyl)-1H-indazole. The information herein is synthesized from best practices for managing structurally analogous halogenated and trifluoromethylated heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to minimize exposure risk when handling this compound. The following table outlines the recommended equipment, specifications, and the rationale for their use.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must conform to ANSI Z87.1-1989 standards to protect against splashes.[6] A face shield should be worn over goggles, particularly when there is a heightened risk of splashing or during exothermic reactions.
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide effective short-term protection against a broad range of chemicals.[6][7] For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate. Double gloving may be necessary in some situations.[7]
Body Protection Laboratory CoatA flame-retardant lab coat, such as Nomex®, worn over cotton clothing is recommended. The coat must be fully buttoned to maximize skin coverage.[6]
Foot Protection Closed-Toe ShoesFootwear must completely cover the foot, including the heel, and be free of any perforations to protect against spills.[6]
Respiratory Protection Air-Purifying RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a chemical fume hood or if there is a potential for aerosol generation.[8]
Operational Plan: Safe Handling Workflow

Adherence to a strict operational protocol is fundamental for the safe handling of this compound. The following step-by-step workflow is designed to minimize exposure and prevent contamination.

Preparation:

  • Engineering Controls: All handling of this compound should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[7][8]

  • PPE Donning: Before entering the designated work area, correctly don all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

Handling:

  • Avoid Inhalation and Contact: Take measures to avoid breathing dust, fumes, or vapors.[1][8] Prevent contact with skin, eyes, and clothing.[8][10]

  • Electrostatic Discharge Prevention: When handling the solid, take precautionary measures against static discharge. Use anti-static and spark-proof equipment where possible.[8][11]

  • Heating and Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8][10][11]

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling and before leaving the laboratory.[7][10]

  • Clothing: Remove and wash any contaminated clothing before reuse.[8]

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, following established laboratory procedures.

PPE Selection and Usage Flowchart

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_workflow Operational Workflow start Start: Handling Required assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->assess_hazards eye_face Eye/Face Protection: Chemical Goggles & Face Shield assess_hazards->eye_face Potential Splash hand Hand Protection: Chemical-Resistant Nitrile Gloves assess_hazards->hand Direct Contact body Body Protection: Fully Buttoned Lab Coat assess_hazards->body Skin Contact respiratory Respiratory Protection: Required outside fume hood or if aerosols are generated assess_hazards->respiratory Inhalation Risk foot Foot Protection: Closed-Toe Shoes assess_hazards->foot Spill Risk don_ppe Don all selected PPE eye_face->don_ppe hand->don_ppe body->don_ppe respiratory->don_ppe foot->don_ppe handle_in_hood Handle compound in Chemical Fume Hood don_ppe->handle_in_hood decontaminate Decontaminate & Doff PPE handle_in_hood->decontaminate dispose Dispose of waste per protocol decontaminate->dispose end End of Procedure dispose->end

Caption: PPE Selection Workflow

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all federal, state, and local regulations.[4]

Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and sealed container for the chemical waste.

  • Inert Absorbent: In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance before transferring it to the waste container.[8][9]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be placed in the designated hazardous waste container.

Disposal Procedure:

  • Licensed Carrier: Ensure that the disposal of the hazardous waste is carried out by a licensed waste disposal contractor.[9]

  • Packaging: Waste must be packaged in UN-certified containers, which should not be filled to more than 90% capacity. The exterior of the container must be clean and dry.[12]

  • Labeling: The waste container must be clearly labeled with the contents and associated hazards.

Never dispose of this chemical down the drain or in regular trash.[8]

References

  • Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial. Benchchem.
  • Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole. CymitQuimica.
  • Halogenated Solvents Safety Procedures. Washington State University.
  • Safety Data Sheet - Boron trifluoride. Sigma-Aldrich.
  • Safety Data Sheet - 2-(4-(Trifluoromethyl)phenyl)ethanol. Santa Cruz Biotechnology.
  • 3-Iodo-4-(trifluoromethoxy)-1H-indazole. BLD Pharm.
  • Safety Data Sheet - 2-(4-Bromophenyl)-2h-indazole-7-carboxamide. Combi-Blocks.
  • Safety Data Sheet - 3-Amino-6-chloro-1H-indazole. AHH Chemical Co., Ltd.
  • Safety Data Sheet - 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid. Apollo Scientific.
  • Safety Data Sheet - 1,3,5-Tris(trifluoromethyl)benzene. Sigma-Aldrich.
  • Safety Data Sheet - 1-Bromo-3-(trifluoromethyl)benzene. Sigma-Aldrich.
  • Safety Data Sheet - 1,4-Bis(trifluoromethyl)benzene. Thermo Fisher Scientific.
  • Safety Data Sheet - 1-Iodo-4-(trifluoromethyl)benzene. Fisher Scientific.
  • Safety Data Sheet - 1-Iodo-3-(trifluoromethyl)benzene. Thermo Fisher Scientific.
  • Safety Data Sheet - 6-(Trifluoromethyl)-1H-indazol-3-amine. CymitQuimica.
  • Navigating the Safe Disposal of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • 3-Iodo-5-(trifluoromethoxy)-1H-indazole. ChemScene.
  • Hazardous waste acceptance conditions. University of Groningen.
  • Proper Disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-(trifluoromethyl)-1H-indazole
Reactant of Route 2
3-Iodo-4-(trifluoromethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.